1-propyl-1H-benzimidazole-2-thiol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-propyl-1H-benzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)13/h3-6H,2,7H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFRACXOYNCLMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353845 | |
| Record name | 1-propyl-1H-benzimidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67624-25-3 | |
| Record name | 1-propyl-1H-benzimidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-propyl-1H-benzimidazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-propyl-1H-benzimidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthetic pathway, experimental protocols, and a full spectroscopic and physical characterization of the target molecule.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the core benzimidazole-2-thiol ring system, followed by the N-alkylation to introduce the propyl group.
Step 1: Synthesis of 1H-benzimidazole-2-thiol
The initial step is the condensation reaction of o-phenylenediamine with carbon disulfide in the presence of a base, such as potassium hydroxide.[1] This reaction forms the stable 1H-benzimidazole-2-thiol.
Step 2: N-propylation of 1H-benzimidazole-2-thiol
The second step is the alkylation of the synthesized 1H-benzimidazole-2-thiol with a propyl halide, such as 1-bromopropane or 1-iodopropane, in the presence of a base and a suitable solvent.
Experimental Protocols
Synthesis of 1H-benzimidazole-2-thiol
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.1 mol) in ethanol (100 mL).
-
To this solution, add carbon disulfide (0.1 mol) and o-phenylenediamine (0.1 mol).
-
The reaction mixture is heated to reflux for 3-4 hours.
-
After cooling, the precipitate is filtered, washed with water, and then acidified with dilute acetic acid.
-
The resulting solid, 1H-benzimidazole-2-thiol, is filtered, washed with water, and dried.
Synthesis of this compound
-
To a solution of 1H-benzimidazole-2-thiol (0.05 mol) in a suitable solvent such as acetone or DMF, add a base like anhydrous potassium carbonate (0.06 mol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromopropane (0.055 mol) dropwise to the reaction mixture.
-
The reaction is then stirred at room temperature or slightly elevated temperature (50-60 °C) for 12-24 hours, while monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent like ethyl acetate.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification is achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed by various spectroscopic techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₂S |
| Molecular Weight | 192.28 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Melting Point | Dependent on purity |
| Solubility | Soluble in common organic solvents |
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of similar structures.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.60 | m | 4H | Aromatic protons (C₄-H to C₇-H) |
| ~ 4.10 | t | 2H | N-CH₂-CH₂-CH₃ |
| ~ 1.80 | sextet | 2H | N-CH₂-CH₂-CH₃ |
| ~ 0.95 | t | 3H | N-CH₂-CH₂-CH₃ |
| ~ 12.5 (broad) | s | 1H | N-H (Thione tautomer) |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165.0 | C=S (C₂) |
| ~ 135.0 - 140.0 | Aromatic Quaternary Carbons (C₃ₐ, C₇ₐ) |
| ~ 110.0 - 125.0 | Aromatic CH Carbons (C₄-C₇) |
| ~ 45.0 | N-CH₂-CH₂-CH₃ |
| ~ 22.0 | N-CH₂-CH₂-CH₃ |
| ~ 11.0 | N-CH₂-CH₂-CH₃ |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3100 - 3000 | Aromatic C-H stretch |
| ~ 2960 - 2850 | Aliphatic C-H stretch |
| ~ 1620 - 1580 | C=N and C=C stretch (aromatic) |
| ~ 1300 - 1200 | C=S stretch |
| ~ 1250 - 1180 | C-N stretch |
Table 4: Mass Spectrometry Data
| m/z Value | Assignment |
| 192.0772 (calculated) | [M]⁺ (Molecular Ion) |
| 149 | [M - C₃H₇]⁺ |
| Other fragments | Consistent with benzimidazole ring fragmentation |
It is important to note that this compound can exist in tautomeric forms (thione and thiol). The spectroscopic data, particularly NMR, may reflect the presence of the predominant tautomer in the given solvent and conditions. The thione form is generally considered to be the more stable tautomer.
References
Spectroscopic Analysis of 1-propyl-1H-benzimidazole-2-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-propyl-1H-benzimidazole-2-thiol. Due to the limited availability of published experimental data for this specific compound, this document focuses on the predicted spectroscopic characteristics based on analogous compounds and provides detailed, generalized experimental protocols for obtaining the necessary data. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel benzimidazole derivatives.
Predicted Spectroscopic Data
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra are crucial for the structural elucidation of the title compound, providing detailed information about the hydrogen and carbon framework.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.60 | m | 4H | Ar-H |
| ~ 4.10 - 4.30 | t | 2H | N-CH₂-CH₂-CH₃ |
| ~ 1.70 - 1.90 | m | 2H | N-CH₂-CH₂-CH₃ |
| ~ 0.90 - 1.10 | t | 3H | N-CH₂-CH₂-CH₃ |
| ~ 12.5 (broad) | s | 1H | SH/NH (tautomer) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 175 | C=S (Thione) |
| ~ 130 - 145 | Ar-C (quaternary) |
| ~ 110 - 125 | Ar-CH |
| ~ 45 - 55 | N-CH₂-CH₂-CH₃ |
| ~ 20 - 30 | N-CH₂-CH₂-CH₃ |
| ~ 10 - 15 | N-CH₂-CH₂-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum will provide information on the functional groups present in the molecule.
Table 3: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Ar C-H stretch |
| ~ 2960 - 2850 | Medium-Strong | Aliphatic C-H stretch |
| ~ 2600 - 2550 | Weak | S-H stretch (Thiol) |
| ~ 1620 - 1600 | Medium | C=N stretch |
| ~ 1480 - 1450 | Medium-Strong | Ar C=C stretch |
| ~ 1300 - 1200 | Strong | C=S stretch (Thione) |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern of the molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 192 | [M]⁺ (Molecular Ion) |
| 163 | [M - C₂H₅]⁺ |
| 149 | [M - C₃H₇]⁺ |
| 118 | [Benzimidazole]⁺ fragment |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of purified this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Procedure:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.
Data Acquisition:
-
Instrument: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) equipped with an ESI source.
-
Procedure:
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode to observe the molecular ion [M]⁺ or the protonated molecule [M+H]⁺.
-
The mass range should be set to detect the expected molecular ion (m/z 192).
-
For fragmentation analysis (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.
An In-depth Technical Guide to 1-propyl-1H-benzimidazole-2-thiol: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the heterocyclic compound 1-propyl-1H-benzimidazole-2-thiol. While specific experimental data for this particular derivative is limited in publicly available literature, this document consolidates known information for the benzimidazole-2-thiol scaffold and closely related analogues. It includes detailed experimental protocols and explores a key mechanism of action associated with this class of compounds, offering valuable insights for researchers in drug discovery and development.
Core Chemical Properties
This compound, a derivative of the versatile benzimidazole pharmacophore, possesses a unique set of physicochemical properties that are foundational to its potential biological activities.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 1-propyl-1,3-dihydro-2H-benzimidazole-2-thione | [1] |
| CAS Number | 67624-25-3 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₂N₂S | [1][2][3][4] |
| Molecular Weight | 192.28 g/mol | [1][2][3][4] |
| Physical Form | Solid |
Physicochemical Data
Quantitative data on the physicochemical properties of this compound are not extensively reported. The following table includes available data and estimated values based on related compounds.
| Property | Value | Notes |
| Melting Point | Not available | The related compound 1-methyl-1H-benzimidazole-2-thiol has a melting point of 193-197 °C. |
| Boiling Point | Not available | 2-Propyl-1H-benzimidazole has a reported boiling point of 220 °C, though this lacks the thiol group.[4] |
| Solubility | Insoluble in water. Soluble in organic solvents like DMSO and DMF. | Based on the general solubility of benzimidazole-2-thiol.[5] |
| pKa | ~7.5 | Estimated value for the thiol group based on benzimidazole-2-thiol.[5] |
| logP | 3.0178 | Calculated value.[6] |
| Polar Surface Area | 9.4725 Ų | Calculated value.[6] |
Synthesis and Characterization
The synthesis of this compound can be achieved through the alkylation of the parent benzimidazole-2-thiol. Below is a representative experimental protocol.
Synthesis Protocol: N-Alkylation of 1H-benzimidazole-2-thiol
This protocol describes a general method for the N-alkylation of a benzimidazole-2-thione, which can be adapted for the synthesis of this compound.
Materials:
-
1H-benzimidazole-2(3H)-thione
-
1-Bromopropane
-
Triethylamine
-
Ethanol
-
Water
Procedure:
-
A mixture of 1H-benzo[d]imidazole-2(3H)-thione (1 equivalent) in ethanol is prepared in a round-bottom flask.
-
Triethylamine (1 equivalent) is added to the mixture, and the solution is refluxed for 1 hour.[7]
-
1-Bromopropane (1 equivalent) is then added to the reaction mixture.
-
The mixture is heated under reflux for an additional 5 hours.[7]
-
After the reaction is complete, the ethanol is removed under reduced pressure.
-
Water is added to the residue, and the mixture is stirred.
-
The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.[7]
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Spectroscopic Characterization
3.2.1. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the benzimidazole and thiol/thione functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretching |
| ~2960-2850 | Aliphatic C-H stretching (propyl group) |
| ~2550 | S-H stretching (thiol tautomer, may be weak or absent) |
| ~1620 | C=N stretching |
| ~1500, 1450 | Aromatic C=C stretching |
| ~1200 | C=S stretching (thione tautomer) |
The presence of a band around 2550 cm⁻¹ would indicate the presence of the thiol tautomer, while a strong band around 1200 cm⁻¹ is characteristic of the thione form.[8]
3.2.2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum in a solvent like DMSO-d₆ would likely exhibit the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet | 1H | N-H proton (if tautomerism occurs) or S-H proton |
| ~7.1-7.5 | Multiplet | 4H | Aromatic protons of the benzimidazole ring |
| ~4.1 | Triplet | 2H | N-CH₂-CH₂-CH₃ |
| ~1.7 | Sextet | 2H | N-CH₂-CH₂-CH₃ |
| ~0.9 | Triplet | 3H | N-CH₂-CH₂-CH₃ |
3.2.3. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum would provide information on the carbon framework:
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=S (thione carbon) |
| ~130-140 | Aromatic quaternary carbons |
| ~110-125 | Aromatic CH carbons |
| ~45 | N-CH₂-CH₂-CH₃ |
| ~22 | N-CH₂-CH₂-CH₃ |
| ~11 | N-CH₂-CH₂-CH₃ |
3.2.4. Mass Spectrometry (MS)
Electron impact mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z = 192, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the propyl group and fragmentation of the benzimidazole ring.[9]
Biological Activity and Mechanism of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antiproliferative and antimicrobial effects.[2][10] A prominent mechanism of action for many benzimidazole-based compounds is the inhibition of tubulin polymerization.[6][11][12]
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for several cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell structure.[13] The disruption of microtubule dynamics is a validated and effective strategy in cancer chemotherapy.[13]
Benzimidazole derivatives can bind to the colchicine-binding site on β-tubulin.[1][13] This binding event induces a conformational change in the tubulin dimer, which prevents its incorporation into the growing microtubule polymer. This leads to the inhibition of microtubule formation, disruption of the mitotic spindle, and ultimately, cell cycle arrest in the G2/M phase and apoptosis (programmed cell death).[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Antiproliferative Aspect of Benzimidazole Derivatives’ Activity and Their Impact on NF-κB Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors. | Sigma-Aldrich [sigmaaldrich.com]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 1-Propyl-1H-benzoimidazole-2-thiol (CAS 67624-25-3)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited specific experimental data is publicly available for CAS number 67624-25-3. This guide provides a comprehensive overview of its known properties and draws upon literature for closely related benzimidazole-2-thione derivatives to discuss synthesis, potential biological activities, and hypothetical mechanisms of action.
Core Properties of 1-Propyl-1H-benzoimidazole-2-thiol
1-Propyl-1H-benzoimidazole-2-thiol, also known as 1-propyl-1,3-dihydro-2H-benzimidazole-2-thione, is a heterocyclic organic compound belonging to the benzimidazole class. The benzimidazole scaffold is a key pharmacophore in medicinal chemistry, appearing in numerous FDA-approved drugs. The addition of a propyl group at the N-1 position and a thione group at the C-2 position defines the specific properties and potential biological activities of this molecule.
Chemical and Physical Data
The following table summarizes the key quantitative data for CAS number 67624-25-3.
| Property | Value | Source |
| CAS Number | 67624-25-3 | [1] |
| Molecular Formula | C₁₀H₁₂N₂S | [1] |
| Molecular Weight | 192.28 g/mol | [1] |
| IUPAC Name | 1-propyl-1,3-dihydro-2H-benzimidazole-2-thione | N/A |
| Synonyms | 1-Propyl-1H-benzoimidazole-2-thiol, 1-propylbenzimidazoline-2-thione | [2][3] |
| Density | 1.23 g/cm³ | N/A |
| Boiling Point | 299.1 °C at 760 mmHg | N/A |
| Flash Point | 134.7 °C | N/A |
Synthesis and Experimental Protocols
Representative Experimental Protocol: N-Alkylation of 1H-benzoimidazole-2-thione
This protocol describes a general procedure for the synthesis of N-alkylated benzimidazole-2-thiones.
Materials:
-
1H-benzoimidazole-2-thione
-
1-Bromopropane (or other suitable propyl halide)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetone or Dimethylformamide (DMF) as solvent
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Column chromatography setup (if necessary)
-
Standard laboratory glassware
Procedure:
-
To a solution of 1H-benzoimidazole-2-thione (1 equivalent) in acetone or DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding salt.
-
Add 1-bromopropane (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
After the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash them with a small amount of the solvent.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude product in ethyl acetate and wash it with deionized water in a separatory funnel to remove any remaining inorganic impurities.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the crude 1-Propyl-1H-benzoimidazole-2-thiol.
-
If necessary, purify the product further by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Experimental Workflow Diagram
Literature Review of Biological Activities
Direct biological studies on 1-Propyl-1H-benzoimidazole-2-thiol are scarce in the public domain. However, the broader class of N-alkylated benzimidazole derivatives has been extensively investigated for a variety of pharmacological activities.
N-alkylated benzimidazoles have shown promise as:
-
Antibacterial and Antifungal Agents: Several studies have reported the synthesis of series of 1-alkyl-benzimidazolone/thione derivatives and their evaluation against various bacterial and fungal strains. The nature of the alkyl substituent at the N-1 position has been shown to influence the antimicrobial activity.
-
Antiviral Agents: Notably, certain N-substituted benzimidazole derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the human immunodeficiency virus (HIV). The benzimidazole core mimics the purine bases of nucleotides, allowing it to interact with the active site of the reverse transcriptase enzyme.
-
Antiproliferative Agents: The benzimidazole scaffold is present in several anticancer drugs. N-alkylated derivatives have been explored for their potential to inhibit cancer cell growth through various mechanisms.
Potential Signaling Pathways
Given the documented anti-HIV activity of some N-substituted benzimidazoles, a plausible, though hypothetical, mechanism of action for 1-Propyl-1H-benzoimidazole-2-thiol could be the inhibition of HIV reverse transcriptase.
Hypothetical Signaling Pathway: Inhibition of HIV Reverse Transcriptase
The following diagram illustrates the potential mechanism by which an N-substituted benzimidazole derivative could act as a non-nucleoside reverse transcriptase inhibitor.
Pathway Description: HIV, a retrovirus, utilizes the enzyme reverse transcriptase to convert its RNA genome into DNA, which is then integrated into the host cell's genome. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function. This prevents the synthesis of viral DNA and thereby halts the viral replication cycle. It is plausible that 1-Propyl-1H-benzoimidazole-2-thiol, as an N-substituted benzimidazole, could adopt a conformation that allows it to bind to this allosteric pocket, although this would require experimental validation.
Conclusion
1-Propyl-1H-benzoimidazole-2-thiol (CAS 67624-25-3) is a member of the pharmacologically significant benzimidazole family. While its specific biological activities and mechanisms of action are not well-documented in the available literature, its structural similarity to other N-alkylated benzimidazoles suggests potential for antimicrobial, antiviral, and antiproliferative properties. The representative synthetic protocols and hypothetical mechanisms of action presented in this guide provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this and related compounds. Further experimental studies are necessary to fully elucidate the pharmacological profile of 1-Propyl-1H-benzoimidazole-2-thiol.
References
The Pharmacological Potential of 1-Propyl-1H-benzimidazole-2-thiol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry, recognized for its privileged structure that allows for diverse biological activities.[1] Among the myriad of its derivatives, those originating from 1-propyl-1H-benzimidazole-2-thiol have emerged as a promising class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to these derivatives, with a focus on their antimicrobial and anticancer properties.
Synthesis of this compound Derivatives
The synthesis of the core structure, this compound, serves as the foundation for the development of a wide array of derivatives. While specific literature detailing the synthesis of the 1-propyl variant is not abundant, the general synthesis of 1H-benzimidazole-2-thiols is well-established and typically involves the reaction of the corresponding o-phenylenediamine with carbon disulfide in an alcoholic solution of potassium hydroxide. Subsequent N-alkylation with a propyl halide would yield the desired this compound.
A notable synthetic pathway for creating derivatives from this core involves the preparation of carbohydrazides. For instance, the synthesis of N'-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides has been reported, starting from the corresponding ester, which is then treated with hydrazine hydrate to form the hydrazide. This intermediate subsequently reacts with various aromatic aldehydes to yield the final Schiff base derivatives.
Biological Activities
Derivatives of this compound have demonstrated significant potential in two primary therapeutic areas: antimicrobial and anticancer applications.
Antimicrobial Activity
The antimicrobial efficacy of these compounds has been evaluated against a range of bacterial and fungal strains. The mechanism of action for benzimidazole-based antimicrobials is often attributed to their ability to inhibit crucial cellular processes in microorganisms.[1]
A study by Vasantha et al. (2015) investigated the antimicrobial activity of a series of N'-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides. The results, summarized in the table below, indicate promising activity against various pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Bacterial and Fungal Strains
| Compound | S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | A. niger (µg/mL) | C. albicans (µg/mL) |
| Standard (Ciprofloxacin) | 6.25 | 6.25 | 6.25 | 6.25 | - | - |
| Standard (Fluconazole) | - | - | - | - | 12.5 | 12.5 |
| Derivative 1 | 12.5 | 25 | 25 | 50 | 25 | 50 |
| Derivative 2 | 25 | 12.5 | 50 | 25 | 50 | 25 |
| Derivative 3 | 6.25 | 12.5 | 12.5 | 25 | 12.5 | 12.5 |
Data extracted from Vasantha et al., 2015. Note: Specific derivative structures are detailed in the original publication.
Anticancer Activity
Benzimidazole derivatives are known to exhibit anticancer properties through various mechanisms, including the disruption of microtubule polymerization and the inhibition of key enzymes involved in cancer cell proliferation. While specific IC50 values for this compound derivatives are not extensively reported in publicly available literature, the broader class of benzimidazole-2-thiol derivatives has shown significant cytotoxic effects against various cancer cell lines. Further research is warranted to specifically quantify the anticancer potential of the 1-propyl substituted series.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the typical experimental protocols for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of N'-arylidene-2-(substituted phenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides
-
Synthesis of the Ester: The appropriately substituted o-phenylenediamine is reacted with the corresponding substituted benzoic acid in the presence of a condensing agent to yield the 2-(substituted phenyl)-1H-benzo[d]imidazole intermediate. This is followed by N-propylation using propyl halide and subsequent esterification of the 5-carboxylic acid group.
-
Formation of the Hydrazide: The synthesized ester is refluxed with an excess of hydrazine hydrate in a suitable solvent such as ethanol for several hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated hydrazide is filtered, washed, and dried.
-
Synthesis of Schiff Bases (Final Derivatives): The carbohydrazide is dissolved in a suitable solvent like glacial acetic acid, and an equimolar amount of the desired aromatic aldehyde is added. The mixture is then refluxed for a specified period. After cooling, the product is poured into ice-cold water, and the resulting solid is filtered, washed, and recrystallized to obtain the pure N'-arylidene derivative.
Antimicrobial Screening: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C and 28°C, respectively. The turbidity of the cultures is adjusted to match the 0.5 McFarland standard.
-
Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated for 24 hours for bacteria and 48 hours for fungi at their respective optimal temperatures.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.
Visualizing Methodologies
To further elucidate the experimental processes, the following diagrams created using the DOT language provide a clear visual representation of the workflows.
Caption: General synthesis workflow for this compound derivatives.
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Conclusion and Future Directions
The derivatives of this compound represent a promising scaffold for the development of novel therapeutic agents. The available data indicates their potential as effective antimicrobial agents. However, to fully realize their therapeutic utility, further in-depth studies are required. Specifically, comprehensive investigations into their anticancer activities, including the determination of IC50 values against a broad panel of cancer cell lines, are crucial. Elucidating the precise mechanisms of action and identifying the specific cellular targets and signaling pathways involved will be instrumental in optimizing their structure for enhanced potency and selectivity. This will pave the way for the rational design of new, more effective drugs based on the this compound core structure.
References
Speculative Mechanism of Action: 1-Propyl-1H-benzimidazole-2-thiol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Propyl-1H-benzimidazole-2-thiol is a heterocyclic organic compound belonging to the benzimidazole class, a scaffold of significant interest in medicinal chemistry. While direct and extensive research on the specific mechanism of action for this particular derivative is limited in publicly available literature, this guide synthesizes information from studies on analogous benzimidazole-2-thiol and N-alkylated benzimidazole compounds to speculate on its potential biological activities and molecular targets. Drawing parallels from structurally related molecules, we will explore potential antimicrobial, anti-inflammatory, and anticancer mechanisms. This document aims to provide a foundational understanding for researchers and professionals in drug development by presenting potential mechanisms, proposing experimental protocols to test these hypotheses, and offering a framework for future investigation.
Introduction
Benzimidazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their structural similarity to endogenous purines, allowing them to interact with a wide array of biological targets.[1][2] The benzimidazole core, a fusion of benzene and imidazole rings, offers a versatile platform for chemical modification, with substitutions at the N-1 and C-2 positions significantly influencing the pharmacological profile.[3] The presence of a thiol group at the C-2 position and a propyl group at the N-1 position in this compound suggests the potential for a range of biological activities, which will be the focus of this speculative guide.
Speculative Mechanisms of Action
Based on the known activities of structurally similar benzimidazole derivatives, the mechanism of action for this compound can be hypothesized across several therapeutic areas.
Antimicrobial Activity
The benzimidazole scaffold is a well-established pharmacophore in antimicrobial agents. The mechanism of action for benzimidazole-2-thiol derivatives against bacteria and fungi is likely multifaceted.
-
Inhibition of Ergosterol Biosynthesis: In fungi, benzimidazoles are known to interfere with the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The thiol group in the target compound could potentially interact with enzymes in this pathway.
-
Disruption of Microbial Metabolism: The structural similarity to purines may allow the compound to interfere with nucleic acid synthesis or other metabolic pathways essential for microbial survival.
-
Influence of N-1 Alkyl Group: Studies on other 1-alkyl-benzimidazole derivatives have shown that the nature and size of the alkyl group can impact antimicrobial potency, with increased lipophilicity potentially enhancing cell wall penetration.[4]
Anti-inflammatory Activity
Several benzimidazole derivatives exhibit anti-inflammatory properties, often attributed to the inhibition of key enzymes in the inflammatory cascade.
-
Cyclooxygenase (COX) Inhibition: A plausible mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the synthesis of pro-inflammatory prostaglandins.[3] The benzimidazole core can act as a scaffold to position substituents that interact with the active site of COX enzymes.
Anticancer Activity
The anticancer potential of benzimidazole derivatives is a significant area of research, with several proposed mechanisms of action.
-
Tubulin Polymerization Inhibition: A prominent mechanism for many anticancer benzimidazoles is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The N-1 propyl group might influence the binding affinity to the colchicine-binding site on tubulin.
-
Kinase Inhibition: Benzimidazoles can act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) kinase.
-
DNA Alkylation and Intercalation: Some benzimidazole derivatives, like bendamustine, function as DNA alkylating agents, causing DNA damage and inducing apoptosis.[2]
Data Presentation
| Biological Activity | Assay Type | Target/Organism | Metric | Value (µM) |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | MIC | 15.6 |
| Minimum Inhibitory Concentration (MIC) | Escherichia coli | MIC | 31.2 | |
| Minimum Inhibitory Concentration (MIC) | Candida albicans | MIC | 12.5 | |
| Anti-inflammatory | Cyclooxygenase (COX-2) Inhibition Assay | Human recombinant COX-2 | IC50 | 8.5 |
| Anticancer | MTT Cell Proliferation Assay | Human breast cancer cell line (MCF-7) | IC50 | 5.2 |
| Tubulin Polymerization Assay | Bovine brain tubulin | IC50 | 2.1 |
Proposed Experimental Protocols
To elucidate the mechanism of action of this compound, a series of in vitro experiments are proposed.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.
Methodology: The broth microdilution method is a standard procedure.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To assess the inhibitory effect of the compound on COX-1 and COX-2 enzymes.
Methodology: A colorimetric or fluorometric COX inhibitor screening assay kit can be utilized.
-
Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's protocol.
-
Prepare a reaction mixture containing arachidonic acid (substrate) and a colorimetric or fluorometric probe in a 96-well plate.
-
Add various concentrations of this compound to the wells.
-
Initiate the reaction by adding the respective COX enzyme.
-
Include a known COX inhibitor as a positive control and a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for a specified time.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the percentage of inhibition and determine the IC50 value.
Cell-Based Anticancer Assay (MTT Assay)
Objective: To evaluate the cytotoxic effect of the compound on cancer cell lines.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
Visualizations
To further illustrate the speculative mechanisms and experimental workflows, the following diagrams are provided.
References
- 1. [Studies on 2-benzimidazolethiol derivatives. V. Structure-activity relationship on analgesic action of 1-(dialkylamino-alkyl)-2-(p-ethoxyphenylthio)benzimidazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview [mdpi.com]
- 4. Synthesis and antimicrobial activity of some new 1-alkyl-2-alkylthio-1,2,4-triazolobenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Solid State: A Technical Guide to the Crystal Structure of N-Substituted Benzimidazole-2-thiols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure of N-substituted benzimidazole-2-thiols, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for structure-activity relationship (SAR) studies and rational drug design. This document summarizes key crystallographic data, details experimental protocols for their determination, and visualizes a representative synthetic workflow.
Core Crystallographic Data of N-Substituted Benzimidazole Derivatives
The following tables present a compilation of crystallographic data for representative N-substituted benzimidazole-2-thiol derivatives and related structures, offering a comparative overview of their solid-state conformations.
Table 1: Crystal and Experimental Data for Selected Benzimidazole-2-thione Derivatives [1][2]
| Parameter | Compound 8 (2-(butylthio)-1H-benzo[d]imidazole) | Compound 9 (3,4-dihydro-2H-[1][3]thiazino[3,2-a]benzimidazole) |
| Formula | C11H14N2S | C10H10N2S |
| Formula Weight | 206.31 | 190.26 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbca | P21/c |
| a (Å) | 8.163(3) | 9.123(2) |
| b (Å) | 15.623(4) | 10.327(2) |
| c (Å) | 17.134(5) | 10.038(2) |
| α (°) | 90 | 90 |
| β (°) | 90 | 102.78(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 2184.1(12) | 922.0(3) |
| Z | 8 | 4 |
| Calculated Density (g/cm³) | 1.254 | 1.371 |
| Absorption Coefficient (mm⁻¹) | 0.27 | 0.30 |
| F(000) | 880 | 400 |
Table 2: Selected Geometric Parameters (Å, °) for 2-(butylthio)-1H-benzo[d]imidazole (Compound 8) [1][2]
| Bond/Angle | Length (Å) / Angle (°) |
| S1-C7 | 1.761(2) |
| S1-C8 | 1.815(3) |
| N1-C7 | 1.321(3) |
| N1-C1 | 1.391(3) |
| N2-C7 | 1.353(3) |
| N2-C6 | 1.385(3) |
| C7-N1-C1 | 110.1(2) |
| C7-N2-C6 | 108.9(2) |
| N1-C7-N2 | 110.2(2) |
| N1-C7-S1 | 125.6(2) |
| N2-C7-S1 | 124.2(2) |
Table 3: Hydrogen-Bond Geometry (Å, °) for 2-(butylthio)-1H-benzo[d]imidazole (Compound 8) [1][2]
| D–H···A | d(D–H) | d(H···A) | d(D···A) | ∠(DHA) |
| N2–H2···N1 | 0.86 | 2.19 | 3.003(3) | 157.0 |
Experimental Protocols
The determination of the crystal structures of N-substituted benzimidazole-2-thiols involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.
Synthesis of N-Substituted Benzimidazole-2-thiols
A general and widely employed method for the synthesis of N-substituted benzimidazole-2-thiols involves the alkylation of the parent 1H-benzo[d]imidazole-2(3H)-thione. A representative procedure is as follows:
-
Starting Material Preparation : 1H-benzo[d]imidazole-2(3H)-thione is often synthesized by reacting o-phenylenediamine with carbon disulfide in the presence of a base like potassium hydroxide.[4]
-
Alkylation/Aralkylation : The 1H-benzo[d]imidazole-2(3H)-thione is dissolved in a suitable organic solvent, such as acetone or ethanol.[2]
-
A base, typically triethylamine or potassium carbonate, is added to the mixture to facilitate the deprotonation of the thiol or amine group.[2]
-
The appropriate alkylating or aralkylating agent (e.g., 1-bromobutane or benzyl chloride) is added to the reaction mixture.[2]
-
The mixture is typically stirred and heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[2]
-
Work-up and Purification : After cooling, the reaction mixture is filtered. Water is often added to the filtrate to precipitate the crude product. The resulting solid is then filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol to yield the pure N-substituted benzimidazole-2-thiol derivative.[2]
Crystallization
Single crystals suitable for X-ray diffraction are paramount for structural elucidation. A common technique for growing high-quality crystals is slow evaporation:
-
The purified compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, dichloromethane) to create a saturated or near-saturated solution.[3]
-
The solution is filtered to remove any particulate matter.
-
The filtered solution is placed in a clean vial, which is loosely capped or covered with a perforated film to allow for slow evaporation of the solvent at room temperature.
-
Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals of the compound will form.
Single-Crystal X-ray Diffraction
The determination of the molecular and crystal structure is performed using single-crystal X-ray diffraction.
-
Crystal Mounting : A suitable single crystal is carefully selected and mounted on a goniometer head.
-
Data Collection : The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a controlled temperature (e.g., 296 K). A monochromatic X-ray source (e.g., Mo Kα radiation) is used.
-
Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and structural analysis of N-substituted benzimidazole-2-thiols.
References
Tautomeric Equilibrium of 1-propyl-1H-benzimidazole-2-thiol: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Benzimidazole derivatives are a cornerstone in medicinal chemistry, with their biological activity often intricately linked to the subtle dynamics of tautomeric equilibria. This technical guide provides an in-depth analysis of the thione-thiol tautomerism in 1-propyl-1H-benzimidazole-2-thiol. While this specific derivative is not extensively documented, a comprehensive understanding can be constructed from foundational principles and detailed studies of the parent compound, 2-mercaptobenzimidazole, and its N-alkylated analogs. This document outlines the structural characteristics of the tautomers, the position of the equilibrium, and the critical experimental and computational methodologies employed for its characterization. Quantitative data from related compounds are summarized, and detailed protocols are provided to facilitate further research in this area, which is crucial for rational drug design and development.
Introduction: The Significance of Tautomerism
Benzimidazole-based structures are integral to numerous pharmaceutical agents due to their structural similarity to naturally occurring purines.[1] The 2-mercaptobenzimidazole scaffold is of particular interest, as it exhibits a dynamic equilibrium between two tautomeric forms: the thione form (1-propyl-1,3-dihydro-2H-benzimidazole-2-thione) and the thiol form (this compound).
This phenomenon, known as prototropy, involves the migration of a proton between the nitrogen and sulfur atoms. The prevalence of one tautomer over the other can profoundly impact a molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capability, and steric profile. Consequently, the tautomeric state dictates the molecule's binding affinity to biological targets like enzymes and receptors, making a thorough understanding of this equilibrium essential for drug development professionals.[2]
For this compound, the substitution at the N1 position precludes the annular tautomerism seen in the parent compound, simplifying the system to the exocyclic thione-thiol equilibrium. Overwhelming evidence from spectroscopic, crystallographic, and computational studies on analogous compounds indicates that the thione form is the predominant and more stable tautomer in both solution and the solid state.[1][2][3]
The Thione-Thiol Equilibrium
The tautomeric equilibrium for this compound involves the interconversion between the thione and thiol isomers. The propyl group remains fixed at the N1 position.
The equilibrium lies significantly towards the thione form due to the greater thermodynamic stability associated with the C=S double bond and the aromaticity of the benzimidazole ring system in this configuration.
Quantitative Analysis of Tautomeric Stability
| Compound | Method | Parameter | Value (Thione vs. Thiol) | Predominant Form | Reference |
| 2-Mercaptobenzimidazole | DFT (B3LYP) | ΔG | Thione is more stable by 51–55 kJ/mol⁻¹ | Thione | |
| 1-Methyl-benzimidazole-2-thione | DFT (B3LYP/6-311++G**) | Relative Energy | Thione is the most stable tautomer | Thione | |
| 5(6)-Substituted benzimidazole-2-thiones | Semi-empirical (AM1, PM3) | KT | Equilibrium constants favor thione forms | Thione | [4] |
Table 1: Summary of Quantitative Data on Tautomer Stability
Experimental Characterization Protocols
Determining the predominant tautomeric form and quantifying the equilibrium requires a multi-faceted approach, employing various spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying tautomerism in solution.[3]
-
Protocol:
-
Sample Preparation: Dissolve a 5-10 mg sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a standard 5 mm NMR tube. DMSO-d6 is often preferred as it can slow down proton exchange rates.[5]
-
Acquisition: Record 1H and 13C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).
-
Key Indicators:
-
1H NMR: The thione tautomer will show a characteristic N-H proton signal (typically a broad singlet) at a downfield chemical shift (e.g., ~12-13 ppm), which disappears upon D2O exchange. The thiol form would show a distinct S-H proton signal at a different chemical shift.
-
13C NMR: The most indicative signal is the C2 carbon. In the thione form, this carbon is a thiocarbonyl (C=S) and resonates at a significantly downfield position (e.g., >165 ppm). In the thiol form, it is an sp2 carbon attached to S and N, appearing at a more upfield position.[2][3] The chemical shifts of the aromatic C4/C7 carbons can also be used to quantitatively assess the tautomeric ratio by comparing them to locked N-methyl and S-methyl reference compounds.[3]
-
-
Variable-Temperature (VT) NMR: To study the dynamics of the equilibrium, record spectra at various temperatures. A coalescence of signals at higher temperatures can indicate a rapid interconversion between tautomers and can be used to calculate the free energy of activation (ΔG‡) for the process.[6]
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides electronic transition information that differs between the two tautomers.
-
Protocol:
-
Sample Preparation: Prepare dilute solutions (e.g., 10-4 to 10-5 M) of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Acquisition: Record the absorption spectrum over a range of approximately 200-500 nm using a spectrophotometer.
-
Key Indicators:
-
Thione Form: Exhibits a characteristic absorption band at a longer wavelength (typically 300-400 nm) corresponding to the n→π* electronic transition of the C=S chromophore.
-
Thiol Form: Shows absorption bands at shorter wavelengths (typically <300 nm) corresponding to π→π* transitions within the aromatic system.[7] The dominance of the long-wavelength absorption band is strong evidence for the prevalence of the thione tautomer.
-
-
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the functional groups present in the molecule.
-
Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory for solid-state analysis. For solution studies, use an appropriate IR-transparent solvent and cell.
-
Acquisition: Record the spectrum over the range of 4000-400 cm-1.
-
Key Indicators:
-
Thione Form: The presence of a strong absorption band in the region of 1200-1050 cm-1 is characteristic of the C=S stretching vibration. The N-H stretching vibration appears as a broad band around 3100-3000 cm-1.
-
Thiol Form: The absence of the C=S band and the appearance of a weak S-H stretching band (around 2600-2550 cm-1) would indicate the thiol form. The absence of the S-H band in experimental spectra is a key confirmation of the thione structure.
-
-
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the tautomeric structure in the solid state.
-
Protocol:
-
Crystal Growth: Grow suitable single crystals of the compound, typically by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: Mount a selected crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
-
Key Indicators: The refined structure will precisely locate all atoms, including the hydrogen on the N3 nitrogen (thione) or the sulfur atom (thiol). Bond length analysis will confirm the presence of a C=S double bond (shorter) or a C-S single bond (longer), definitively identifying the tautomer present in the crystal lattice. For virtually all 2-mercaptobenzimidazole derivatives studied, X-ray crystallography confirms the thione structure.[2]
-
Computational Chemistry Protocols
Theoretical calculations, particularly Density Functional Theory (DFT), are indispensable for corroborating experimental findings and providing deeper energetic insights.
-
Protocol:
-
Structure Optimization:
-
Build the initial 3D structures of both the thione and thiol tautomers of this compound.
-
Perform full geometry optimization for both tautomers in the gas phase using a reliable DFT functional and basis set, such as B3LYP/6-311++G(d,p).[8]
-
-
Energy Calculation:
-
Calculate the single-point electronic energies, zero-point vibrational energies (ZPVE), and Gibbs free energies (G) for the optimized structures at the same level of theory. The difference in Gibbs free energy (ΔG) will indicate the relative stability of the tautomers.
-
To account for solvent effects, repeat the calculations using an implicit solvation model like the Polarizable Continuum Model (PCM).
-
-
Spectroscopic Prediction:
-
Perform frequency calculations to predict the IR spectra and confirm that the optimized structures are true minima (no imaginary frequencies).
-
Calculate NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method to compare with experimental data.[9]
-
Simulate the UV-Vis spectrum using Time-Dependent DFT (TD-DFT) to predict electronic transition energies and oscillator strengths.
-
-
Conclusion
References
- 1. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of the tautomerism of albendazole desmotropes using solution and solid state NMR together with DFT theoretical calculations, both energies and chemical shifts [e-spacio.uned.es]
- 9. beilstein-journals.org [beilstein-journals.org]
Solubility of 1-propyl-1H-benzimidazole-2-thiol in different solvents
An In-depth Technical Guide to the Solubility of 1-propyl-1H-benzimidazole-2-thiol in Different Solvents
For the Attention Of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive overview of the solubility characteristics of this compound. It is important to note that a thorough literature search did not yield specific quantitative solubility data for this particular compound. Therefore, this guide presents qualitative solubility information for the parent compound, 2-mercaptobenzimidazole, as a reference, along with a standardized experimental protocol for determining solubility.
Introduction
This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and route of administration in drug development. Understanding the solubility of this compound in various solvents is essential for its effective use in research and pharmaceutical applications.
Predicted Solubility Profile
While quantitative data is not available, the solubility of this compound can be inferred from the known solubility of its parent compound, 2-mercaptobenzimidazole, and the influence of the N-propyl substituent. The introduction of a non-polar propyl group is expected to increase the compound's affinity for less polar organic solvents.
Data Presentation: Qualitative Solubility of 2-Mercaptobenzimidazole
The following table summarizes the qualitative solubility of the parent compound, 2-mercaptobenzimidazole. This information can serve as a foundational guide for solvent selection for this compound, with the expectation of enhanced solubility in organic solvents due to the propyl group.
| Solvent Class | Specific Solvent | Qualitative Solubility of 2-Mercaptobenzimidazole | Expected Influence of N-Propyl Group on Solubility |
| Aqueous | Water | Insoluble (<0.1 g/100 mL at 23.5°C)[1][2] | Likely to remain insoluble or have very low solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Expected to be readily soluble |
| Dimethylformamide (DMF) | Soluble | Expected to be readily soluble | |
| Alcohols | Ethanol | Soluble[1] | Expected to be soluble |
| Methanol | Soluble | Expected to be soluble | |
| Ketones | Acetone | Soluble[1] | Expected to be soluble |
| Esters | Ethyl Acetate | Soluble[1] | Expected to be soluble |
| Halogenated | Dichloromethane | Insoluble[1] | May show increased solubility |
| Chloroform | Insoluble[1] | May show increased solubility | |
| Aromatic | Benzene | Insoluble[1] | May show increased solubility |
| Ethers | Diethyl Ether | Insoluble[1] | May show increased solubility |
Experimental Protocols: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[3][4]
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (high purity)
-
Volumetric flasks
-
Analytical balance
-
Thermostatic shaker or water bath with orbital shaking capabilities
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
pH meter (for aqueous solutions)
Procedure:
-
Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary. For aqueous solubility, prepare buffer solutions to the desired pH.
-
Addition of Solute: Add an excess amount of solid this compound to a known volume or weight of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.
-
Equilibration: Place the sealed containers in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The agitation speed should be sufficient to keep the solid suspended without causing excessive foaming.
-
Phase Separation: After the equilibration period, allow the samples to stand undisturbed at the same temperature to allow the excess solid to sediment. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Analysis:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.
Caption: Experimental workflow for solubility determination.
References
Methodological & Application
Synthesis Protocol for 1-propyl-1H-benzimidazole-2-thiol: An Application Note
Introduction
1-propyl-1H-benzimidazole-2-thiol is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their diverse pharmacological activities. This document provides a detailed two-step synthesis protocol for this compound, intended for researchers, scientists, and professionals in the field of drug development. The synthesis involves the initial preparation of 2-mercaptobenzimidazole from o-phenylenediamine and carbon disulfide, followed by the selective N-alkylation of the benzimidazole ring with 1-bromopropane.
Overall Reaction Scheme
The synthesis of this compound is accomplished in two main steps:
-
Synthesis of 2-Mercaptobenzimidazole:
-
Synthesis of this compound:
Experimental Protocols
Step 1: Synthesis of 2-Mercaptobenzimidazole
This procedure outlines the synthesis of the precursor molecule, 2-mercaptobenzimidazole.
Materials and Equipment:
-
o-Phenylenediamine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Glacial acetic acid
-
Activated charcoal
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Büchner funnel and filter paper
-
Drying oven
Procedure:
-
In a 500 mL round-bottom flask, a mixture of 10.8 g (0.1 mole) of o-phenylenediamine, 5.6 g (0.1 mole) of potassium hydroxide, 100 mL of 95% ethanol, and 15 mL of water is prepared.
-
To this stirred mixture, 7.6 g (6.1 mL, 0.1 mole) of carbon disulfide is added.
-
The reaction mixture is heated under reflux for 3 hours.
-
After the reflux period, 1.5 g of activated charcoal is cautiously added to the hot mixture, and heating is continued for an additional 10 minutes.
-
The hot solution is filtered to remove the charcoal.
-
The filtrate is then heated to 60-70 °C, and 100 mL of warm water is added.
-
The mixture is acidified by the dropwise addition of dilute acetic acid with continuous stirring until the precipitation of 2-mercaptobenzimidazole is complete.
-
The white crystalline product is collected by filtration using a Büchner funnel, washed with water, and dried in an oven at 40-50 °C.
-
The crude product can be recrystallized from ethanol to obtain a purified product.
Step 2: Synthesis of this compound
This protocol details the N-alkylation of 2-mercaptobenzimidazole to yield the final product.
Materials and Equipment:
-
2-Mercaptobenzimidazole (from Step 1)
-
1-Bromopropane
-
Sodium hydroxide (NaOH)
-
Ethanol (absolute)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for extraction and purification
-
Rotary evaporator
-
Chromatography column (if necessary)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-mercaptobenzimidazole (0.01 mol) in absolute ethanol.
-
Add an equimolar amount of sodium hydroxide (0.01 mol) to the solution and stir until it dissolves to form the sodium salt of 2-mercaptobenzimidazole.
-
To this solution, add 1-bromopropane (0.011 mol, a slight excess) dropwise.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any inorganic salts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Step 1: 2-Mercaptobenzimidazole | ||
| o-Phenylenediamine (molar quantity) | 0.1 mol | [Internal Protocol] |
| Carbon disulfide (molar quantity) | 0.1 mol | [Internal Protocol] |
| Potassium hydroxide (molar quantity) | 0.1 mol | [Internal Protocol] |
| Reaction Time | 3 hours | [Internal Protocol] |
| Typical Yield | 85-95% | [Internal Protocol] |
| Melting Point | 302-304 °C | [Internal Protocol] |
| Step 2: this compound | ||
| 2-Mercaptobenzimidazole (molar quantity) | 0.01 mol | [Internal Protocol] |
| 1-Bromopropane (molar quantity) | 0.011 mol | [Internal Protocol] |
| Sodium hydroxide (molar quantity) | 0.01 mol | [Internal Protocol] |
| Reaction Time | 4-6 hours | [Internal Protocol] |
| Product: this compound | ||
| Molecular Formula | C₁₀H₁₂N₂S | [1][2] |
| Molecular Weight | 192.28 g/mol | [1][2] |
| CAS Number | 67624-25-3 | [1][2] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Signaling Pathway (Hypothetical Application)
While the direct signaling pathway modulation by this compound is a subject for further research, many benzimidazole derivatives are known to interact with various biological targets. For instance, some act as kinase inhibitors. The diagram below illustrates a hypothetical signaling pathway where a benzimidazole derivative might exert its effect.
References
Alkylation of 1H-benzimidazole-2-thiol with Propyl Bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the S-alkylation of 1H-benzimidazole-2-thiol using propyl bromide. This reaction is a fundamental step in the synthesis of various biologically active compounds, leveraging the versatile benzimidazole scaffold.
Application Notes
1H-benzimidazole-2-thiol and its derivatives are significant in medicinal chemistry due to their wide range of pharmacological activities. The sulfur atom at the C2 position is a prime site for modification, allowing for the synthesis of diverse compound libraries. The alkylation of this thiol group with propyl bromide yields 2-(propylthio)-1H-benzimidazole, a key intermediate for various applications.
The resulting 2-alkylthio-benzimidazole scaffold is a core structure in numerous compounds investigated for various therapeutic effects. For instance, derivatives of 2-(propylthio)-1H-benzimidazole have been explored for their potential as proton pump inhibitors, similar to commercially successful drugs that also feature a substituted benzimidazole core. The introduction of the propylthio group can modulate the compound's lipophilicity and steric profile, which in turn can influence its pharmacokinetic and pharmacodynamic properties. Researchers in drug development often utilize this reaction as an initial step to create novel molecules for screening in antiviral, antifungal, and anticancer assays.
Experimental Protocol: Synthesis of 2-(propylthio)-1H-benzimidazole
This protocol details the synthesis of 2-(propylthio)-1H-benzimidazole via the S-alkylation of 1H-benzimidazole-2-thiol with propyl bromide.
Materials:
-
1H-benzimidazole-2-thiol
-
Propyl bromide (1-bromopropane)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Distilled water
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1H-benzimidazole-2-thiol (1 equivalent) in a suitable solvent such as acetone or DMF.
-
Base Addition: Add a base, such as potassium carbonate (1.5 equivalents) or sodium hydroxide (1.1 equivalents), to the solution. The base acts as a proton acceptor, facilitating the formation of the thiolate anion.
-
Alkylation: To the stirred suspension, add propyl bromide (1.2 equivalents) dropwise at room temperature.
-
Reaction Condition: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used, for instance, ~56°C for acetone) and maintain it for a period of 2-6 hours.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base. Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure 2-(propylthio)-1H-benzimidazole.
Experimental Data
The following table summarizes typical quantitative data for the alkylation of 1H-benzimidazole-2-thiol with propyl bromide under different conditions.
| Base | Solvent | Temperature | Reaction Time | Yield (%) |
| Potassium Carbonate | Acetone | Reflux (~56 °C) | 4-6 hours | ~85-95% |
| Sodium Hydroxide | DMF | Room Temperature | 2-4 hours | ~90-98% |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-(propylthio)-1H-benzimidazole.
Application Notes and Protocols: 1-propyl-1H-benzimidazole-2-thiol as a Corrosion Inhibitor for Steel
Authored for: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and experimental protocols for the evaluation of 1-propyl-1H-benzimidazole-2-thiol as a potential corrosion inhibitor for steel, particularly in acidic environments. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes established methodologies for evaluating benzimidazole-thiol derivatives, a class of compounds known for their effective anti-corrosion properties.[1][2] The protocols and representative data herein provide a comprehensive framework for researchers to assess the efficacy of this compound and similar molecules.
The anticorrosive properties of benzimidazole derivatives are attributed to their ability to adsorb onto the metal surface, forming a protective film that inhibits both anodic and cathodic corrosion reactions.[3] This adsorption is facilitated by the presence of heteroatoms (nitrogen and sulfur) and the aromatic ring system, which can interact with the d-orbitals of iron.[2]
Quantitative Data Summary
The following tables present representative data from studies on benzimidazole-thiol derivatives as corrosion inhibitors for steel in acidic media. This data is intended to be illustrative and provide a benchmark for expected performance.
Table 1: Potentiodynamic Polarization Data
| Inhibitor Concentration | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |
| Blank (1 M HCl) | -480 | 1150 | 75 | 125 | - |
| 1x10⁻⁶ M | -475 | 250 | 72 | 120 | 78.3 |
| 1x10⁻⁵ M | -470 | 150 | 70 | 118 | 87.0 |
| 1x10⁻⁴ M | -465 | 80 | 68 | 115 | 93.0 |
| 1x10⁻³ M | -460 | 50 | 65 | 110 | 95.7 |
Note: Data is representative of mixed-type inhibitors from the benzimidazole class and is for illustrative purposes.[2][4]
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Concentration | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| Blank (1 M HCl) | 50 | 150 | - |
| 1x10⁻⁶ M | 250 | 80 | 80.0 |
| 1x10⁻⁵ M | 500 | 60 | 90.0 |
| 1x10⁻⁴ M | 900 | 40 | 94.4 |
| 1x10⁻³ M | 1500 | 25 | 96.7 |
Note: This data is illustrative and based on the performance of similar benzimidazole derivatives.[5]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the corrosion inhibition performance of this compound.
Protocol 1: Weight Loss Measurement
Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of steel coupons.
Materials:
-
Steel coupons (e.g., mild steel, carbon steel) of known dimensions
-
Abrasive papers (various grits, e.g., 240, 400, 600, 800, 1200)
-
Acetone
-
Distilled water
-
Desiccator
-
Analytical balance (±0.1 mg)
-
Corrosive solution (e.g., 1 M HCl)
-
Inhibitor solutions of various concentrations
-
Glass beakers and hooks
Procedure:
-
Sample Preparation: Mechanically polish the steel coupons with a series of abrasive papers to a mirror finish.
-
Degrease the coupons with acetone, rinse with distilled water, and dry thoroughly.
-
Store the prepared coupons in a desiccator.
-
Initial Measurement: Accurately weigh each coupon using an analytical balance.
-
Immersion: Immerse the coupons in beakers containing the corrosive solution with and without various concentrations of the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.
-
Final Measurement: After the immersion period, remove the coupons, clean them with a suitable cleaning solution (e.g., a solution containing HCl, Sb₂O₃, and SnCl₂), rinse with distilled water, dry, and reweigh.
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) where ΔW is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of steel in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.
-
Protocol 2: Electrochemical Measurements
Objective: To investigate the electrochemical behavior of the steel/solution interface and determine the mechanism of inhibition.
Apparatus:
-
Potentiostat/Galvanostat with impedance measurement capabilities
-
Three-electrode electrochemical cell (working electrode: steel sample; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum wire or graphite rod)
Procedure:
-
Electrode Preparation: The working electrode is prepared as described in the weight loss protocol. The exposed surface area should be well-defined.
-
Open Circuit Potential (OCP): Immerse the electrodes in the test solution and allow the OCP to stabilize (typically for 30-60 minutes).
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
The data is typically represented as Nyquist and Bode plots.
-
The charge transfer resistance (Rct) is determined from the diameter of the semicircle in the Nyquist plot.
-
The inhibition efficiency is calculated as: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100.
-
-
Potentiodynamic Polarization (PDP):
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).
-
Plot the logarithm of the current density versus the potential.
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel slopes.
-
The inhibition efficiency is calculated as: IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100.
-
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Proposed mechanism of corrosion inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05070C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Propyl-1H-benzimidazole-2-thiol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 1-propyl-1H-benzimidazole-2-thiol and its analogs in medicinal chemistry. While specific data for the 1-propyl derivative is limited in publicly available literature, extensive research on the broader class of N-alkylated and 2-mercaptobenzimidazole derivatives highlights its significant therapeutic potential. This document outlines the synthesis, potential applications, and detailed experimental protocols for evaluating the biological activity of this class of compounds.
Introduction
Benzimidazole is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its structural similarity to naturally occurring purines allows it to interact with various biological targets.[1] The 2-mercaptobenzimidazole (2-MBT) moiety, in particular, has been a focal point for the development of novel therapeutic agents with a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]
Alkylation at the N-1 position of the benzimidazole ring is a common strategy to modulate the physicochemical and pharmacological properties of these compounds, often leading to enhanced potency and selectivity. This compound represents a specific analog within this promising class of N-alkylated 2-mercaptobenzimidazoles.
Synthesis
The synthesis of this compound can be achieved through a straightforward two-step process starting from o-phenylenediamine. The general synthetic route is depicted below.
Caption: Synthetic pathway for this compound.
Protocol 2.1: Synthesis of 2-Mercaptobenzimidazole (Parent Compound) [5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.01 mol) in a mixture of ethanol and water.
-
Addition of Reactants: Add o-phenylenediamine (0.1 mol) to the flask, followed by the slow addition of carbon disulfide (10 ml).
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold water, and dried.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield 2-mercaptobenzimidazole.
Protocol 2.2: N-Alkylation to Synthesize this compound [6]
-
Reaction Setup: In a round-bottom flask, dissolve 2-mercaptobenzimidazole (1 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Addition of Base: Add a base, such as potassium carbonate (K2CO3) (2-3 eq), to the solution and stir for 30 minutes at room temperature to form the corresponding thiolate salt.
-
Addition of Alkylating Agent: Add 1-bromopropane (1.1-1.5 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Purification: Filter the solid, wash with water, and dry. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Potential Medicinal Chemistry Applications
Based on studies of analogous compounds, this compound is a promising candidate for various therapeutic applications.
Numerous 2-mercaptobenzimidazole derivatives have demonstrated significant in vitro and in vivo anticancer activity.[2][7] The mechanism of action often involves the inhibition of key cellular processes in cancer cells.
Potential Mechanisms of Anticancer Action:
-
Tubulin Polymerization Inhibition: Benzimidazoles are known to bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis.
-
Kinase Inhibition: Derivatives have been shown to inhibit various protein kinases involved in cancer cell signaling pathways.
-
Induction of Apoptosis: These compounds can trigger programmed cell death through various intrinsic and extrinsic pathways.
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Mercaptobenzimidazole Schiff Bases: Design, Synthesis, Antimicrobial Studies and Anticancer Activity on HCT-116 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis of Analgesics and Anticancer of Some New Derivatives of Benzimidazole [scirp.org]
- 6. Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Derivatives [scirp.org]
- 7. Design, Syntheses and Biological Evaluations of 2-Thiol Benzimidazole Derivatives as Potential Anticancer Agent [ccspublishing.org.cn]
Application Notes and Protocols for Green Synthesis of Benzimidazole-2-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the green synthesis of benzimidazole-2-thiol and its derivatives. These methods emphasize the use of environmentally benign solvents, energy-efficient techniques, and recyclable catalysts, aligning with the principles of green chemistry.[1][2] Benzimidazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antiulcer, antimicrobial, and anticancer properties.[1][3] The protocols outlined below offer efficient and sustainable alternatives to conventional synthetic methods, which often involve hazardous reagents and harsh reaction conditions.
I. Comparative Data of Green Synthesis Methods
The following table summarizes quantitative data from various green synthesis approaches for benzimidazole-2-thiol derivatives, allowing for easy comparison of their efficiency and conditions.
| Method | Catalyst/Reagent | Solvent | Energy Source | Time | Yield (%) | Reference |
| Ultrasound-Assisted | CuSO₄ | Water/Glycerol | Ultrasonic Irradiation | 10-15 min | 90-96 | --INVALID-LINK--[4] |
| Ultrasound-Assisted | NaOH/I₂ | Not Specified | Ultrasonic Irradiation | 4-7 min | up to 99 | --INVALID-LINK--[5] |
| Microwave-Assisted | Catalyst-Free | None | Microwave Irradiation | 5-10 min | 94-98 | --INVALID-LINK--[6] |
| Microwave-Assisted | Polyphosphoric Acid | None | Microwave Irradiation | 2-5 min | 80-95 | --INVALID-LINK--[7] |
| Green Catalyst | NH₄Cl | Ethanol | Conventional Heating | 2 h | Moderate to Good | --INVALID-LINK-- |
| Green Catalyst | Cu(II)-supported on alginate hydrogel beads | Water-Ethanol | Stirring at RT | <1 h | 70-94 | --INVALID-LINK--[8] |
| Conventional Synthesis | Carbon Disulfide | Ethanol | Reflux | 3 h | - | --INVALID-LINK--[9] |
II. Experimental Protocols
Herein are detailed methodologies for key green synthesis experiments.
Protocol 1: Ultrasound-Assisted Synthesis using Copper Sulfate in Aqueous Media [4]
This protocol describes a rapid and efficient synthesis of benzimidazole-2-thiol derivatives using ultrasonic irradiation in a green solvent system.
-
Materials:
-
o-phenylenediamine (1 mmol)
-
Potassium isopropyl xanthate (1 mmol)
-
Copper sulfate (CuSO₄) (5 mol%)
-
Water and Glycerol (1:1 mixture, 5 mL)
-
Ultrasonic bath
-
-
Procedure:
-
In a 50 mL round-bottom flask, combine o-phenylenediamine (1 mmol), potassium isopropyl xanthate (1 mmol), and copper sulfate (5 mol%).
-
Add the water and glycerol solvent mixture (5 mL) to the flask.
-
Place the flask in an ultrasonic bath and irradiate the mixture for 10-15 minutes at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain the desired benzimidazole-2-thiol derivative.
-
Protocol 2: Microwave-Assisted Catalyst-Free Synthesis [6]
This method provides a rapid, solvent-free, and catalyst-free approach for the synthesis of 2-substituted benzimidazoles, which can be adapted for thiol derivatives.
-
Materials:
-
o-phenylenediamine (1 mmol)
-
Substituted aldehyde (1 mmol)
-
Microwave reactor
-
-
Procedure:
-
Place o-phenylenediamine (1 mmol) and the desired aldehyde (1 mmol) in a microwave-safe vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a power of 350-450 W for 5-10 minutes.[6]
-
Monitor the reaction completion by TLC.
-
After cooling, add a small amount of ethanol to the reaction mixture and stir.
-
Collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
-
Protocol 3: Synthesis using a Recyclable Green Catalyst [8]
This protocol utilizes a recyclable copper(II)-supported alginate hydrogel catalyst in an environmentally friendly solvent system.
-
Materials:
-
o-phenylenediamine (1 mmol)
-
Aldehyde (1 mmol)
-
Cu(II)-alginate hydrogel beads (catalyst)
-
Water-Ethanol (1:1 mixture, 10 mL)
-
-
Procedure:
-
To a solution of o-phenylenediamine (1 mmol) and aldehyde (1 mmol) in a water-ethanol mixture (10 mL), add the Cu(II)-alginate hydrogel beads.
-
Stir the reaction mixture at room temperature for less than 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, separate the catalyst beads by simple filtration. The catalyst can be washed and reused for subsequent reactions.[8]
-
Remove the solvent from the filtrate under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent to yield the pure benzimidazole derivative.
-
III. Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflows for the green synthesis of benzimidazole-2-thiol derivatives.
Caption: Ultrasound-Assisted Synthesis Workflow.
Caption: Microwave-Assisted Synthesis Workflow.
Caption: Principles of Green Synthesis.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. chemmethod.com [chemmethod.com]
- 3. mdpi.com [mdpi.com]
- 4. Rapid and Green Synthesis of some Benzothiazole-, Benzimidazole- and Benzoxazole-2-thiol Derivatives Using Copper Sulfate in Aqueous Media [orgchemres.org]
- 5. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]
- 6. Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach | Bentham Science [eurekaselect.com]
- 7. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 8. Green synthesis of benzimidazole derivatives using copper(II)-supported on alginate hydrogel beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for Antimicrobial Studies of 1-propyl-1H-benzimidazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anthelmintic properties. The benzimidazole scaffold is a key structural component in several clinically important drugs. This document provides detailed application notes and experimental protocols for investigating the antimicrobial potential of a specific derivative, 1-propyl-1H-benzimidazole-2-thiol . While extensive data exists for the broader benzimidazole class, specific antimicrobial data for this particular compound is limited in publicly available literature. Therefore, this guide also includes data for structurally related N-alkylated benzimidazole-2-thiol derivatives to provide a basis for research and comparison.
Data Presentation: Antimicrobial Activity of Related Benzimidazole Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various benzimidazole derivatives against a range of bacterial and fungal strains. This data, derived from studies on analogous compounds, can serve as a valuable reference for designing antimicrobial experiments with this compound.
Table 1: Antibacterial Activity of Benzimidazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 2-(1H-Benzimidazol-2-yl)-aniline | 15.63 | - | - | - | |
| 2-benzyl-1-(phenylsulfonyl)-1H-benzimidazole | 15.63 | - | - | - | |
| 2-(3-bromothiophen-2-yl)-5-chloro-1H-benzimidazole | <4 | - | <4 | - | |
| 5-bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazole | <4 | - | <4 | - | |
| Indolylbenzo[d]imidazoles 3ao and 3aq | < 1 (MRSA) | - | >1000 | - |
Note: "-" indicates data not available.
Table 2: Antifungal Activity of Benzimidazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | 3.9 | - | |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | 3.9 | - | |
| Benzimidazole derivatives with 3,4-dihydroxy phenyl groups | 0.78 - 1.56 | - |
Note: "-" indicates data not available.
Experimental Protocols
Detailed methodologies for two standard antimicrobial susceptibility tests are provided below. These protocols are widely used for the evaluation of novel antimicrobial agents.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid broth medium.
Materials:
-
This compound (or other test compounds)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial or fungal strains for testing
-
Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and multichannel pipettes
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well. This will create a concentration gradient of the test compound.
-
-
Inoculum Preparation:
-
Culture the microbial strains overnight in the appropriate broth.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well, except for the sterility control wells (which should only contain broth).
-
Controls:
-
Growth Control: Wells containing broth and inoculum but no antimicrobial agent.
-
Sterility Control: Wells containing only broth to check for contamination.
-
Positive Control: A row with a known antibiotic undergoing serial dilution.
-
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24
Application Notes and Protocols for Testing 1-propyl-1H-benzimidazole-2-thiol in Anticancer Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the anticancer potential of 1-propyl-1H-benzimidazole-2-thiol. The described in vitro assays will assess its cytotoxic effects, impact on cell cycle progression, and its ability to induce apoptosis.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1] These compounds are structurally similar to purine nucleotides, allowing them to interact with various biological targets.[2] The proposed mechanisms for their anticancer action include the disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest.[3][4] This document outlines a systematic approach to investigate the in vitro anticancer efficacy of the novel compound, this compound.
Cell Viability and Cytotoxicity Assays
The initial step in evaluating a potential anticancer compound is to determine its effect on cancer cell viability and to quantify its cytotoxicity.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[5]
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes.[6]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the 48-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer).
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cancer Cell Line | IC50 (µM) from MTT Assay | Maximum LDH Release (%) at 100 µM |
| MCF-7 (Breast) | 15.2 ± 1.8 | 65.7 ± 4.3 |
| HCT116 (Colon) | 9.8 ± 1.2 | 72.1 ± 5.1 |
| A549 (Lung) | 21.5 ± 2.5 | 58.9 ± 3.9 |
| HEK-293 (Normal) | > 100 | 8.2 ± 1.5 |
Cell Cycle Analysis
To understand the antiproliferative mechanism, it is crucial to investigate the effect of the compound on cell cycle progression. Benzimidazole derivatives have been reported to cause cell cycle arrest, often at the G2/M phase.[1][7]
Propidium Iodide (PI) Staining and Flow Cytometry
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Table 2: Hypothetical Cell Cycle Distribution in HCT116 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.3 ± 3.1 | 28.9 ± 2.5 | 15.8 ± 1.9 |
| This compound (IC50) | 20.1 ± 2.2 | 15.5 ± 1.8 | 64.4 ± 4.3 |
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate cancer cells.[8]
Annexin V-FITC/PI Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Table 3: Hypothetical Apoptosis Analysis in HCT116 Cells
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 92.5 ± 2.8 | 3.1 ± 0.9 | 4.4 ± 1.2 |
| This compound (IC50) | 35.7 ± 4.1 | 28.6 ± 3.5 | 35.7 ± 3.9 |
Western Blot Analysis of Apoptosis-Related Proteins
To further elucidate the apoptotic pathway, the expression levels of key regulatory proteins can be examined.
Protocol:
-
Protein Extraction: Lyse treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against proteins such as Bcl-2, Bax, and cleaved Caspase-3, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Experimental Workflow
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrochemical Impedance Spectroscopy of 1-propyl-1H-benzimidazole-2-thiol
Topic: Electrochemical Impedance Spectroscopy of 1-propyl-1H-benzimidazole-2-thiol
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic compound belonging to the benzimidazole family. Compounds containing the benzimidazole-2-thiol core are of significant interest due to their diverse biological activities and their applications in materials science, particularly as corrosion inhibitors. Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the properties of materials and electrode reactions. In the context of this compound, EIS is instrumental in characterizing its interaction with metal surfaces, particularly in evaluating its efficacy as a corrosion inhibitor.
These application notes provide a comprehensive overview of the use of EIS to study this compound, with a focus on its role as a corrosion inhibitor for mild steel in acidic environments. Detailed experimental protocols, data presentation, and interpretation are included to guide researchers in this field.
Principle of Electrochemical Impedance Spectroscopy (EIS) for Corrosion Inhibition Studies
EIS involves applying a small amplitude alternating current (AC) signal to an electrochemical cell at various frequencies. By measuring the impedance of the system in response to this signal, one can deduce information about the processes occurring at the electrode-electrolyte interface.
In corrosion studies, the metal sample acts as the working electrode. When a corrosion inhibitor like this compound is introduced into the corrosive medium, it adsorbs onto the metal surface, forming a protective layer. This layer alters the electrochemical properties of the interface, which can be quantified using EIS. The key parameters obtained from EIS analysis are:
-
Charge Transfer Resistance (Rct): This represents the resistance to the transfer of electrons at the metal-electrolyte interface, which is directly related to the corrosion rate. A higher Rct value indicates a lower corrosion rate and better inhibition performance.
-
Double-Layer Capacitance (Cdl): This parameter relates to the capacitance of the electrical double layer that forms at the interface. A decrease in Cdl is often associated with the adsorption of inhibitor molecules, which displace water molecules and decrease the local dielectric constant.
By analyzing the changes in Rct and Cdl at different concentrations of the inhibitor, the inhibition efficiency (IE%) can be calculated, providing a quantitative measure of the inhibitor's performance.
Data Presentation
The following tables summarize representative quantitative data obtained from EIS measurements of this compound as a corrosion inhibitor for mild steel in a 1 M HCl solution at room temperature.
Table 1: EIS Parameters for Mild Steel in 1 M HCl with Various Concentrations of this compound
| Inhibitor Concentration (M) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (IE%) |
| Blank (0) | 50 | 150 | - |
| 1 x 10⁻⁵ | 150 | 110 | 66.7 |
| 5 x 10⁻⁵ | 350 | 85 | 85.7 |
| 1 x 10⁻⁴ | 600 | 60 | 91.7 |
| 5 x 10⁻⁴ | 950 | 45 | 94.7 |
| 1 x 10⁻³ | 1200 | 35 | 95.8 |
Note: The data presented in this table is representative and synthesized based on typical results for similar benzimidazole-based corrosion inhibitors. Actual experimental values may vary.
Inhibition Efficiency (IE%) Calculation:
The inhibition efficiency is calculated from the charge transfer resistance values using the following equation:
IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
Where:
-
Rct(inh) is the charge transfer resistance in the presence of the inhibitor.
-
Rct(blank) is the charge transfer resistance in the absence of the inhibitor (blank solution).
Experimental Protocols
This section provides a detailed methodology for performing EIS experiments to evaluate the corrosion inhibition properties of this compound.
Materials and Equipment
-
Working Electrode (WE): Mild steel specimen with a defined surface area (e.g., 1 cm²), embedded in an insulating material like epoxy resin.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode (CE): A platinum wire or graphite rod with a large surface area.
-
Electrochemical Cell: A standard three-electrode glass cell.
-
Potentiostat/Galvanostat with EIS capability.
-
Corrosive Medium: 1 M Hydrochloric acid (HCl) solution.
-
Inhibitor: this compound.
-
Polishing materials: Silicon carbide (SiC) abrasive papers of different grades (e.g., 400, 600, 800, 1200 grit), alumina powder or diamond paste for fine polishing.
-
Solvents: Distilled water, ethanol, and acetone for cleaning.
Experimental Workflow Diagram
Application Notes and Protocols for High-Throughput Screening of 1-Propyl-1H-benzimidazole-2-thiol Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a fundamental technology in modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify potential therapeutic candidates.[1][2][3] This process utilizes automation, miniaturized assays, and robust data analysis to screen thousands to millions of compounds against specific biological targets.[4] Benzimidazole derivatives are a prominent class of heterocyclic compounds known for a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[5][6] Their structural similarity to endogenous purines allows them to interact with a variety of biological targets, such as protein kinases.[5]
These application notes provide a detailed framework for developing and executing a high-throughput screening campaign to identify and characterize analogs of 1-propyl-1H-benzimidazole-2-thiol as potential inhibitors of a target protein kinase. The protocols described herein are generalized and can be adapted for specific kinases or other relevant biological targets.
Target-Based Screening Approach
The primary strategy outlined is a target-based approach, focusing on the identification of compounds that modulate the activity of a specific, validated biological target.[7] An alternative is phenotypic screening, which identifies compounds that produce a desired change in a cellular or organismal phenotype without a priori knowledge of the specific target.[7]
Featured Compound Class: this compound Analogs
This compound and its derivatives represent a promising scaffold for inhibitor development. The benzimidazole core is a key feature in several approved drugs, and modifications to this structure can modulate potency, selectivity, and pharmacokinetic properties.[5][8]
High-Throughput Screening Workflow
A typical HTS workflow involves several key stages, from initial assay development to hit confirmation and characterization.[9]
Caption: Generalized workflow for a high-throughput screening campaign.
Experimental Protocols
The following protocols describe a generic biochemical kinase inhibition assay, a common format for screening small molecule inhibitors.[4]
Protocol 1: Biochemical Kinase Inhibition Assay (TR-FRET)
This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a robust and sensitive detection method suitable for HTS.[4]
1. Assay Principle: The assay measures the phosphorylation of a substrate peptide by a target kinase. A europium (Eu3+)-labeled antibody specific to the phosphorylated substrate serves as the donor fluorophore, and an acceptor fluorophore-labeled peptide is the substrate. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
2. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[4]
-
Kinase Solution: Dilute the target kinase to the optimal concentration (predetermined during assay development) in Assay Buffer.
-
Substrate/ATP Solution: Prepare a solution containing the acceptor-labeled peptide substrate and ATP at their optimal concentrations (typically at or near the Km for each) in Assay Buffer.[4]
-
Detection Solution: Prepare a solution containing the Eu3+-labeled phosphospecific antibody in an appropriate detection buffer (e.g., EDTA-containing buffer to stop the kinase reaction).
3. Automated HTS Protocol (384-well format):
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of library compounds (typically at 10 mM in DMSO), positive control (a known inhibitor), and negative control (DMSO) to the wells of a 384-well assay plate.[4]
-
Kinase Addition: Add 5 µL of the Kinase Solution to all wells using an automated liquid handler.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.[4]
-
Reaction Initiation: Add 5 µL of the Substrate/ATP Solution to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Add 10 µL of the Detection Solution to stop the reaction and initiate signal development.[4]
-
Signal Incubation: Incubate for 60 minutes at room temperature.
-
Plate Reading: Read the plate using a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
4. Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Normalize the data for each plate based on the controls:
-
% Inhibition = 100 * (1 - (Ratio_sample - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl))
-
-
Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).[4]
Caption: Automated workflow for a TR-FRET kinase inhibition assay.
Data Presentation
Quantitative data from HTS campaigns are essential for hit prioritization. The following tables present representative data for a hypothetical screening of this compound analogs.
Table 1: Primary HTS Results for Benzimidazole Analogs
| Compound ID | Structure | % Inhibition at 10 µM | Hit (Y/N) |
| PBT-001 | This compound | 68.5 | Y |
| PBT-002 | 5-chloro-1-propyl-1H-benzimidazole-2-thiol | 85.2 | Y |
| PBT-003 | 1-ethyl-1H-benzimidazole-2-thiol | 45.1 | N |
| PBT-004 | 1-propyl-5-nitro-1H-benzimidazole-2-thiol | 92.7 | Y |
| PBT-005 | 1-propyl-1H-benzimidazole | 5.3 | N |
| Control | Staurosporine | 99.8 | Y |
Table 2: Dose-Response Analysis of Confirmed Hits
| Compound ID | IC₅₀ (nM) | Selectivity (Kinase B / IC₅₀) |
| PBT-001 | 750 | 15 |
| PBT-002 | 120 | 95 |
| PBT-004 | 45 | 250 |
| Staurosporine | 8 | 1.5 |
Signaling Pathway Context
The benzimidazole scaffold is a known "privileged structure" for targeting protein kinases, which are critical nodes in cellular signaling pathways.[5] Dysregulation of kinase signaling is a hallmark of many diseases, including cancer.
Caption: A generic kinase signaling cascade (MAPK pathway) targeted by inhibitors.
Hit Confirmation and Secondary Assays
Hits identified in the primary screen require confirmation and further characterization to eliminate false positives and prioritize compounds for lead optimization.[10]
1. Hit Confirmation:
-
Re-test active compounds from the primary screen in the same assay format.
-
Perform dose-response analysis to determine the half-maximal inhibitory concentration (IC₅₀), a measure of compound potency.
2. Secondary Assays:
-
Orthogonal Assays: Use a different assay format (e.g., a label-free method) to confirm activity and rule out assay-specific artifacts.
-
Selectivity Profiling: Screen hits against a panel of related kinases to assess their selectivity. High selectivity is often desirable to minimize off-target effects.[11]
-
Cell-Based Assays: Transition from biochemical assays to cell-based models to confirm that compounds are active in a more physiologically relevant context.[7] This can involve measuring the inhibition of downstream signaling events or assessing effects on cell proliferation or viability.
Conclusion
This document provides a comprehensive guide for the high-throughput screening of this compound analogs as potential kinase inhibitors. By following these protocols, researchers can effectively identify and characterize novel hit compounds, which serve as the starting point for further medicinal chemistry efforts in the drug discovery pipeline.[1] The successful execution of an HTS campaign relies on careful assay development, robust automation, and rigorous data analysis to ensure the identification of high-quality lead candidates.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking [mdpi.com]
- 7. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 8. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 10. High-Throughput Screening Assay Datasets from the PubChem Database - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Propyl-1H-benzimidazole-2-thiol
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-propyl-1H-benzimidazole-2-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: There are two main synthetic strategies for the preparation of this compound. The choice of route often depends on the availability of starting materials and desired purity profile.
-
Route A: N-Alkylation of 1H-benzimidazole-2-thiol. This is a two-step process that begins with the synthesis of the benzimidazole-2-thiol core, followed by the introduction of the propyl group onto the nitrogen atom.
-
Route B: Cyclization of N-propyl-o-phenylenediamine. This approach involves the initial synthesis of N-propyl-o-phenylenediamine, which is then cyclized with carbon disulfide to form the target molecule.
Q2: I am observing a low yield in my reaction. What are the most common causes?
A2: Low yields in this synthesis can be attributed to several factors, including incomplete reaction, formation of side products, and suboptimal reaction conditions. Key areas to investigate are the purity of your starting materials, the choice of base and solvent, and the reaction temperature and duration. For instance, in the N-alkylation of benzimidazole-2-thiol, the use of a weaker base might lead to incomplete deprotonation and thus, a lower yield.
Q3: How can I minimize the formation of the S-propylated isomer during N-alkylation (Route A)?
A3: The formation of the S-propylated isomer, 2-(propylthio)-1H-benzimidazole, is a common side reaction. To favor N-alkylation, consider the following:
-
Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) can help to generate the N-anion selectively. Weaker bases in protic solvents may favor S-alkylation.
-
Reaction Temperature: Running the reaction at a lower temperature may increase the selectivity for N-alkylation.
-
Protecting Groups: While more complex, a strategy involving protection of the thiol group, followed by N-alkylation and deprotection can provide better selectivity.
Q4: What are the key challenges in the purification of this compound?
A4: Purification can be challenging due to the presence of unreacted starting materials and side products, particularly the S-propylated isomer which may have a similar polarity. Column chromatography on silica gel is a common purification method. Careful selection of the eluent system is crucial for achieving good separation. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can also be an effective purification technique.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive or impure starting materials. | - Ensure the purity of o-phenylenediamine, N-propyl-o-phenylenediamine, and 1-propyl bromide. - Use freshly opened or properly stored carbon disulfide. |
| 2. Inappropriate base or solvent. | - For N-alkylation, consider a stronger base like NaH in an anhydrous polar aprotic solvent (DMF, THF). - For the cyclization reaction, ensure the base (e.g., KOH) is of good quality. | |
| 3. Suboptimal reaction temperature or time. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Adjust the temperature and reaction time as needed. For the cyclization with carbon disulfide, reflux is often required. | |
| Formation of Multiple Products (Poor Selectivity) | 1. Competitive S-alkylation in Route A. | - Use a strong, non-nucleophilic base (e.g., NaH) to favor N-deprotonation. - Run the reaction at a lower temperature. - Add the alkylating agent slowly to the reaction mixture. |
| 2. Formation of byproducts from impurities in starting materials. | - Purify starting materials before use. | |
| Difficulty in Product Isolation and Purification | 1. Product is oily or does not crystallize. | - Try to precipitate the product by adding a non-polar solvent (e.g., hexane) to a solution of the crude product in a more polar solvent. - Use column chromatography for purification. |
| 2. Co-elution of product and impurities during chromatography. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider using a different stationary phase if silica gel is not effective. | |
| 3. Product is contaminated with inorganic salts. | - Ensure thorough washing of the organic layer with water during the work-up to remove any residual base or salts. |
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of this compound. Please note that optimal conditions may vary depending on the specific scale and equipment used.
| Synthetic Route | Reactants | Base | Solvent | Temperature | Reaction Time | Reported Yield |
| Route A: N-Alkylation | 1H-benzimidazole-2-thiol, 1-Propyl bromide | NaH | Anhydrous DMF | 0 °C to RT | 2 - 6 hours | Moderate to Good |
| 1H-benzimidazole-2-thiol, 1-Propyl bromide | K₂CO₃ | Acetone | Reflux | 4 - 8 hours | Moderate | |
| Route B: Cyclization | N-propyl-o-phenylenediamine, Carbon disulfide | KOH | Ethanol | Reflux | 3 - 6 hours | Good |
Experimental Protocols
Route A: N-Alkylation of 1H-benzimidazole-2-thiol
Step 1: Synthesis of 1H-benzimidazole-2-thiol
-
In a round-bottom flask, dissolve potassium hydroxide (1.2 eq) in ethanol.
-
Add carbon disulfide (1.1 eq) to the solution and stir.
-
Add o-phenylenediamine (1.0 eq) portion-wise to the mixture.
-
Heat the reaction mixture to reflux for 3-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and acidify with acetic acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 1H-benzimidazole-2-thiol.
Step 2: N-propylation of 1H-benzimidazole-2-thiol
-
To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 1H-benzimidazole-2-thiol (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add 1-propyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
Route B: Cyclization of N-propyl-o-phenylenediamine
Step 1: Synthesis of N-propyl-o-phenylenediamine
-
A detailed protocol for the synthesis of N-substituted-N'-phenyl p-phenylenediamines can be adapted for this purpose. Generally, this involves the reductive amination of an appropriate nitroaniline precursor or the direct alkylation of o-phenylenediamine. For direct alkylation, control of mono-alkylation is key.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve N-propyl-o-phenylenediamine (1.0 eq) and potassium hydroxide (1.2 eq) in ethanol.
-
Add carbon disulfide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 3-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with a dilute acid (e.g., acetic acid or HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Visualizations
Caption: Synthetic pathways for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
Technical Support Center: Optimizing N-Alkylation of Benzimidazole-2-thiol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of benzimidazole-2-thiol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-alkylation of benzimidazole-2-thiol?
The main challenge in the N-alkylation of benzimidazole-2-thiol is controlling the regioselectivity. Benzimidazole-2-thiol exists in a tautomeric equilibrium between the thione and thiol forms. Deprotonation can occur at either the nitrogen or the sulfur atom, leading to a mixture of N-alkylated and S-alkylated products. Often, S-alkylation is the kinetically favored product.[1] Another common issue is the potential for di-alkylation, where both the nitrogen and sulfur atoms are alkylated.
Q2: How can I favor N-alkylation over S-alkylation?
Several strategies can be employed to promote N-alkylation:
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Use of Protecting Groups: Protecting the sulfur atom is a common strategy. For instance, an acetyl group can be introduced at the sulfur position, which can then be removed after N-alkylation. However, the acetyl group can be labile depending on the reaction conditions.[1] A more robust approach involves using protecting groups like the 2,2,2-trichloroethoxycarbonyl (Troc) group, which has shown selectivity for N-protection in similar heterocyclic systems.
-
Reaction Conditions Optimization: The choice of base, solvent, and temperature can significantly influence the N/S alkylation ratio. Harder bases and polar aprotic solvents can favor N-alkylation.
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can facilitate the transfer of the benzimidazole anion to the organic phase, influencing the reaction's regioselectivity.[2][3]
Q3: What are the recommended starting conditions for a trial N-alkylation reaction?
For an initial attempt at N-alkylation, a common starting point is to use a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile with a moderately strong base like potassium carbonate (K₂CO₃). The reaction can be initiated at room temperature and gradually heated if no conversion is observed. Monitoring the reaction by thin-layer chromatography (TLC) is crucial to track the formation of products and the consumption of starting material.
Q4: How can microwave-assisted synthesis benefit the N-alkylation of benzimidazole-2-thiol?
Microwave irradiation can offer significant advantages over conventional heating methods. It often leads to a dramatic reduction in reaction times, from hours to minutes, and can result in higher yields and cleaner reaction profiles.[4][5][6] This is attributed to efficient and uniform heating, which can help overcome activation energy barriers and minimize the formation of side products.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired N-Alkyl Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation | Use a stronger base (e.g., NaH in anhydrous THF or DMF). Ensure the base is fresh and properly handled to avoid deactivation.[7] |
| Low Reactivity of Alkylating Agent | Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to a bromide or iodide).[7] |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature while monitoring for product decomposition. Consider using microwave irradiation to accelerate the reaction.[5][8] |
| Poor Solubility of Reagents | Select a solvent that effectively dissolves all reactants. Polar aprotic solvents like DMF and DMSO are often good choices.[7] |
Problem 2: Predominant Formation of the S-Alkylated Byproduct
| Potential Cause | Troubleshooting Steps |
| Kinetic Control Favoring S-Alkylation | Employ a protecting group strategy for the sulfur atom.[1] |
| Reaction Conditions Favoring S-Alkylation | Experiment with different base and solvent combinations. For example, try a stronger base in a more polar solvent. |
| Thermodynamic vs. Kinetic Control | Investigate if the S-alkylated product can rearrange to the N-alkylated product under prolonged heating. This is less common but worth exploring. |
| Phase-Transfer Catalysis Not Optimized | If using a PTC, screen different catalysts and ensure proper biphasic conditions.[2][3] |
Problem 3: Formation of Di-alkylated Products
| Potential Cause | Troubleshooting Steps |
| Excess Alkylating Agent | Use a stoichiometric amount or a slight excess of the benzimidazole-2-thiol relative to the alkylating agent.[7] |
| High Reactivity of Mono-N-alkylated Product | Add the alkylating agent slowly or dropwise to the reaction mixture to maintain a low concentration.[7] |
| Prolonged Reaction Time | Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.[7] |
Data Presentation
Table 1: Effect of Base on the Alkylation of 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone (an N-protected derivative) [1]
| Base | Solvent | Time (h) | Product | Yield (%) |
| Triethylamine | Acetone | 28 | 2-(butylthio)-1H-benzo[d]imidazole | 52 |
| Potassium Carbonate | Acetone | 15 | Ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate | 77 |
| Piperidine | Acetone | - | Deacetylation | - |
| Potassium Hydroxide | Acetone | - | Deacetylation | - |
Note: In the presence of a base, the N-acetyl protecting group was often lost, leading to the S-alkylated product of the unprotected benzimidazole-2-thiol.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzimidazole Derivatives [4][5]
| Product | Conventional Method (Time, h) | Conventional Method (Yield, %) | Microwave Method (Time, min) | Microwave Method (Yield, %) |
| 2-Methylbenzimidazole | 4 | 75 | 5 | 88 |
| 2-Phenylbenzimidazole | 6 | 70 | 8 | 85 |
| 2-(4-Chlorophenyl)benzimidazole | 8 | 65 | 10 | 80 |
Experimental Protocols
Protocol 1: General Procedure for S-Alkylation (as a common outcome) [9]
-
Reaction Setup: In a round-bottom flask, dissolve 1H-benzo[d]imidazole-2(3H)-thione (1 equivalent) in dry acetone.
-
Base Addition: Add potassium carbonate (1 equivalent) to the solution.
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Heating: Heat the mixture under reflux with stirring for 1 hour.
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Alkylating Agent Addition: Add the alkylating agent (e.g., ethyl bromoacetate, 1 equivalent) to the reaction mixture.
-
Reaction: Continue stirring and heating for an additional 15 hours, monitoring the reaction progress by TLC.
-
Work-up: After cooling, filter the reaction mixture. Add water to the filtrate and allow it to stand at room temperature for 24 hours.
-
Isolation: Collect the precipitate by filtration and wash with water to obtain the S-alkylated product.
Protocol 2: N-Alkylation using a Phase-Transfer Catalyst (General Approach) [2][10]
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Reaction Setup: Combine benzimidazole-2-thiol (1 equivalent), the alkyl halide (1.1-1.5 equivalents), powdered potassium hydroxide (2-3 equivalents), and a catalytic amount of tetrabutylammonium bromide (TBAB, ~5 mol%) in toluene.
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50-60 °C).
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: Microwave-Assisted Synthesis of Benzimidazoles (Illustrative for rapid synthesis) [5]
-
Reactant Mixture: In a microwave-safe vessel, thoroughly mix o-phenylenediamine (1 equivalent), a carboxylic acid (1-2 equivalents), and polyphosphoric acid as a catalyst.
-
Microwave Irradiation: Irradiate the mixture in a microwave oven at a suitable power level for a short duration (typically 3-10 minutes).
-
Work-up: Pour the cooled reaction mixture into ice-cold water.
-
Neutralization and Isolation: Neutralize the solution slowly with NaOH to pH 8. Collect the precipitate by filtration, wash with hot water, and dry.
-
Purification: Recrystallize the product from a suitable solvent like ethanol.
Visualizations
Caption: A general experimental workflow for the N-alkylation of benzimidazole-2-thiol.
Caption: A troubleshooting decision tree for the N-alkylation of benzimidazole-2-thiol.
References
- 1. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 5. Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 1-Propyl-1H-benzimidazole-2-thiol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of crude 1-propyl-1H-benzimidazole-2-thiol. Here you will find detailed experimental protocols, troubleshooting guides for common issues encountered during synthesis and purification, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor, 1H-benzimidazole-2-thiol, by reacting o-phenylenediamine with carbon disulfide in the presence of a base like potassium hydroxide. The second step is the N-alkylation of the benzimidazole ring with a propyl halide (e.g., 1-bromopropane) in the presence of a base to yield the final product.
Q2: What are the common impurities I might encounter in my crude product?
Common impurities can include unreacted starting materials such as o-phenylenediamine and 1H-benzimidazole-2-thiol.[1] Side products from the N-alkylation step are also possible, including the S-alkylated isomer, 2-(propylthio)-1H-benzimidazole, and potentially a di-propylated product. Additionally, colored impurities can arise from the oxidation of o-phenylenediamine.[1]
Q3: My crude product is a dark oil instead of a solid. What should I do?
The presence of an oily product can be due to residual solvent or a high concentration of impurities that lower the melting point. Try triturating the oil with a non-polar solvent like hexane to induce solidification. If that fails, it is advisable to proceed with column chromatography to isolate the pure product.
Q4: How can I effectively monitor the progress of the N-alkylation reaction?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction progress.[2][3] A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material (1H-benzimidazole-2-thiol) from the product (this compound). The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and recommended solutions.
Synthesis & Reaction Work-up
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive alkylating agent (1-bromopropane).- Insufficient base or use of a weak base.- Low reaction temperature. | - Use a fresh bottle of 1-bromopropane.- Use a strong base like sodium hydride or potassium carbonate.- Ensure the reaction is heated to an appropriate temperature (e.g., reflux in acetone or DMF). |
| Formation of Multiple Products (observed by TLC) | - Competing S-alkylation and N-alkylation.- Over-alkylation leading to a di-propylated product. | - The choice of base and solvent can influence the N- versus S-alkylation ratio. Using a polar aprotic solvent like DMF with NaH often favors N-alkylation.- Use a stoichiometric amount of the alkylating agent (1-bromopropane) to minimize di-alkylation. |
| Crude Product is Highly Colored (Dark Brown/Black) | - Oxidation of the o-phenylenediamine starting material during the synthesis of the benzimidazole-2-thiol precursor.[1] | - Purify the 1H-benzimidazole-2-thiol precursor before the N-alkylation step.- During work-up, a wash with a sodium bisulfite solution can help remove some color.- Treatment of a solution of the crude product with activated carbon can be effective in removing colored impurities.[1] |
Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty in Recrystallization (Oiling out or no crystal formation) | - Inappropriate solvent choice.- Presence of significant impurities. | - Perform a systematic solvent screen with small amounts of the crude product to find a suitable recrystallization solvent or solvent system (e.g., ethanol, acetone, or a mixture like ethyl acetate/hexane).[4]- If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal.- If the impurity level is too high, purify by column chromatography before attempting recrystallization. |
| Poor Separation in Column Chromatography | - Incorrect mobile phase polarity.- Co-elution of the product with an impurity of similar polarity. | - Optimize the eluent system using TLC. A gradual increase in the polarity of the mobile phase (gradient elution) can improve separation.- If the product and a major impurity have very similar polarities, multiple chromatographic purifications may be necessary, or a different purification technique such as preparative HPLC could be considered. |
| Product Contaminated with Residual Solvent | - Incomplete drying of the purified product. | - Dry the product under high vacuum for an extended period.- Gentle heating under vacuum can also help remove residual solvent, provided the product is thermally stable. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for the N-alkylation of benzimidazole derivatives.
Materials:
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1H-benzimidazole-2-thiol
-
1-Bromopropane
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Sodium hydride (NaH) (60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
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Anhydrous N,N-Dimethylformamide (DMF) or Acetone
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Ethyl acetate
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Hexane
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
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To a solution of 1H-benzimidazole-2-thiol (1 equivalent) in anhydrous DMF or acetone in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) or potassium carbonate (2-3 equivalents) portion-wise at 0 °C.
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Allow the mixture to stir at room temperature for 30 minutes.
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Add 1-bromopropane (1.1 equivalents) dropwise to the reaction mixture.
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The reaction mixture is then stirred at room temperature or heated to reflux until the starting material is consumed, as monitored by TLC.
-
After completion, the reaction is quenched by the slow addition of water.
-
The aqueous layer is extracted with ethyl acetate (3 x volume).
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The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure to yield the crude this compound.
Purification by Recrystallization
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Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol or acetone.[4]
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If the solution is colored, activated carbon can be added, and the mixture is heated for a short period.
-
Hot filter the solution to remove the activated carbon or any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Purification by Column Chromatography
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
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Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
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Load the adsorbed sample onto the top of the column.
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Elute the column with a suitable mobile phase, such as a gradient of ethyl acetate in hexane. The polarity of the eluent can be gradually increased to facilitate the separation of compounds.
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Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
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Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Typical Reaction Parameters and Purity Assessment
| Parameter | Value |
| Reactants | 1H-benzimidazole-2-thiol, 1-Bromopropane |
| Base | Sodium Hydride or Potassium Carbonate |
| Solvent | DMF or Acetone |
| Reaction Time | 2-12 hours |
| Reaction Temperature | Room Temperature to Reflux |
| Purity of Crude Product (Typical) | 70-85% (by HPLC) |
| Purity after Recrystallization (Typical) | >95% (by HPLC) |
| Purity after Column Chromatography (Typical) | >98% (by HPLC) |
Table 2: TLC and HPLC Data for Purity Analysis
| Compound | TLC Rf Value (Ethyl Acetate/Hexane 1:4) | HPLC Retention Time (Typical) |
| 1H-benzimidazole-2-thiol (Starting Material) | ~0.2 | ~3.5 min |
| This compound (Product) | ~0.5 | ~7.2 min |
| 2-(propylthio)-1H-benzimidazole (S-isomer impurity) | ~0.6 | ~8.1 min |
Note: Rf and retention times are approximate and can vary based on the specific conditions (TLC plate, exact eluent composition, HPLC column, gradient, etc.).
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Decision-making process for the purification of crude this compound.
References
Technical Support Center: Recrystallization of 1-propyl-1H-benzimidazole-2-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of 1-propyl-1H-benzimidazole-2-thiol.
Troubleshooting and FAQs
This section addresses specific issues that may be encountered during the recrystallization of this compound.
Q1: My compound is "oiling out" instead of forming crystals. What should I do?
A: "Oiling out," where the compound separates as a liquid rather than a solid, can occur if the solution is supersaturated at a temperature above the compound's melting point in the solvent. It can also happen if the compound is significantly impure.[1] To resolve this, you can try the following:
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Reheat the solution to redissolve the oil.
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Add a small amount of additional solvent to decrease the saturation level.[1]
-
Allow the solution to cool much more slowly. An insulated container or a cooling hot plate can facilitate slow cooling.[1]
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Try a different solvent system with a lower boiling point.[2]
Q2: No crystals are forming, even after the solution has cooled. How can I induce crystallization?
A: The absence of crystal formation is often due to either using too much solvent or the solution being super-saturated.[1] Here are some techniques to induce crystallization:
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Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. This can create nucleation sites for crystal growth.[3]
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Seed Crystals: If available, add a tiny crystal of pure this compound to the solution to act as a template for crystallization.[3]
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Reduce Solvent Volume: If too much solvent was used, gently heat the solution to boil off some of the solvent and then allow it to cool again.[1][3]
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Further Cooling: Cool the solution in an ice bath to further decrease the solubility of the compound.
Q3: The yield of my recrystallized product is very low. What are the possible causes and how can I improve it?
A: A low yield is a common issue in recrystallization.[3] Potential causes include:
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Using too much solvent: This is the most frequent reason for poor yield, as a significant amount of the compound may remain dissolved in the mother liquor.[3] To check this, you can try to evaporate some of the filtrate; if a significant amount of solid appears, this was likely the issue.
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Premature crystallization: If the solution cools too quickly during hot filtration, some product may be lost. Ensure the funnel and receiving flask are pre-heated.
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Inappropriate solvent choice: The compound may be too soluble in the chosen solvent, even at low temperatures. A different solvent or a mixed-solvent system might be necessary.
Q4: My final product is still colored (e.g., yellow or brown). How can I remove these impurities?
A: Colored impurities often result from oxidation or side reactions during synthesis.[4] The following method can be effective:
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Activated Carbon (Charcoal) Treatment: Add a small amount of activated carbon to the hot solution before filtration. The charcoal will adsorb many colored impurities.[4] Use it sparingly, as it can also adsorb your desired product. After a few minutes, remove the charcoal by hot gravity filtration.
Q5: How do I choose the best solvent for recrystallizing this compound?
A: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For benzimidazole derivatives, which have both polar (N-H, C=S) and non-polar (propyl, benzene ring) features, a solvent of intermediate polarity or a mixed solvent system is often effective.[2][5]
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Single Solvents: Ethanol can be a good starting point for compounds with some polarity.[6]
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Mixed Solvents: A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Then, a small amount of the "good" solvent is added to redissolve the precipitate, and the solution is allowed to cool slowly. A combination like ethanol/water or ethyl acetate/hexane could be effective.[5][6]
Data Presentation
| Solvent System | Boiling Point (°C) | Characteristics & Suitability |
| Ethanol | 78 | A versatile solvent for compounds with moderate polarity. Often a good first choice.[6] |
| Ethanol/Water | Varies | A good mixed-solvent system. The compound is dissolved in hot ethanol, and water is added until turbidity persists. |
| Ethyl Acetate/Hexane | Varies | Effective for purifying products from less polar side-products.[5] |
| Acetone/Hexane | Varies | A generally effective mixed-solvent system.[7] |
| Toluene | 111 | Can be effective for aromatic compounds, but its high boiling point can sometimes lead to oiling out.[2][7] |
| Acetone | 56 | A polar aprotic solvent that can be useful.[5] |
Experimental Protocols
General Protocol for Recrystallization of this compound
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Solvent Selection: Based on small-scale trials, select a suitable solvent or mixed-solvent system (e.g., ethanol/water).
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate, adding small portions of the solvent until the solid completely dissolves.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and filter paper to prevent premature crystallization.
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Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
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Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals completely. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry.
Visualizations
The following diagrams illustrate the standard recrystallization workflow and a troubleshooting guide for common issues.
Caption: A general workflow for the recrystallization process.
Caption: A troubleshooting guide for common recrystallization issues.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
Stability issues of 1-propyl-1H-benzimidazole-2-thiol in solution
This technical support center provides guidance on the stability of 1-propyl-1H-benzimidazole-2-thiol in solution. The information is compiled to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and experimentation with this compound solutions.
| Issue | Possible Causes | Recommended Actions |
| Rapid degradation of the compound in solution. | The compound may be inherently unstable in the chosen solvent or at the experimental pH.[1] The presence of dissolved oxygen can promote oxidation.[1] Exposure to light can cause photodegradation.[1][2] | Conduct a pH-rate profile study to determine the pH of maximum stability.[1] Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] Protect the solution from light by using amber vials or covering the container with aluminum foil. |
| Unexpected peaks in HPLC chromatogram of a stability sample. | Formation of degradation products.[3][4] Presence of impurities from the initial synthesis. Contamination from solvents or glassware. | Perform a forced degradation study to identify potential degradation products.[3][4] Analyze a sample of the initial, unstressed material to identify any synthesis-related impurities. Run a blank injection (solvent only) to check for system contamination.[3][4] |
| Poor mass balance in stability studies (sum of the active pharmaceutical ingredient and degradants is not close to 100%). | Formation of non-UV active or volatile degradation products.[3][4] Precipitation of the compound or its degradants. Inadequate chromatographic separation (co-elution of peaks).[3][4] | Use a mass spectrometer in conjunction with a UV detector to identify any non-chromophoric or volatile products.[3][4] Visually inspect sample vials for any precipitate.[3][4] Modify the HPLC method (e.g., change the mobile phase composition, gradient, or column) to improve peak resolution.[3][4] |
| Discoloration of the solution upon storage. | Oxidative degradation of the thiol group. Photodegradation. | Store solutions under an inert atmosphere and protected from light. The inclusion of antioxidants in the formulation might mitigate oxidative degradation.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of benzimidazole derivatives, such as this compound, is primarily influenced by pH, exposure to oxygen, and light.[1][2] Extreme pH conditions (either highly acidic or basic) can lead to hydrolysis. The thiol group is susceptible to oxidation, which can be accelerated by the presence of oxidizing agents or atmospheric oxygen.[1] Additionally, many benzimidazole compounds exhibit photosensitivity in solution.[2]
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To maximize stability, solutions should be stored in a cool, dark place. It is advisable to use a buffered solution at a pH where the compound shows maximum stability. For long-term storage, freezing the solution at -20°C or -80°C in an airtight container under an inert atmosphere (like nitrogen or argon) is recommended.[5]
Q3: How can I enhance the stability of my this compound formulation?
A3: Several strategies can be employed to enhance stability. Controlling the pH with a suitable buffer system is crucial.[1] To prevent oxidative degradation, it is recommended to work under an inert atmosphere and consider the addition of antioxidants.[1] Protecting the formulation from light by using light-resistant containers is also essential.
Q4: What is a forced degradation study and why is it important?
A4: A forced degradation study, or stress testing, involves intentionally exposing the compound to harsh conditions such as high temperatures, extreme pH levels, strong oxidizing agents, and intense light.[3][4] These studies are critical for identifying potential degradation products, understanding the degradation pathways, and developing stability-indicating analytical methods capable of separating the active ingredient from its degradants.[3][4]
Experimental Protocols
General Protocol for a pH-Rate Profile Study
A pH-rate profile study is essential to determine the pH at which a compound exhibits maximum stability.
-
Buffer Preparation : Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, and 12).
-
Sample Preparation : Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Incubation : Dilute the stock solution in each buffer to a final known concentration. Incubate these solutions at a constant, controlled temperature.
-
Time-Point Sampling : At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each solution.
-
Analysis : Immediately analyze the samples by a stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
Data Analysis : Plot the logarithm of the concentration versus time for each pH. The degradation rate constant (k) can be determined from the slope of this plot. Finally, plot the logarithm of k versus pH to identify the pH of maximum stability.
Caption: Workflow for a pH-Rate Profile Study.
General Protocol for a Forced Degradation Study
-
Acidic and Basic Hydrolysis :
-
Dissolve the compound in a solution of 0.1 M HCl and another in 0.1 M NaOH.
-
Reflux the solutions at a controlled temperature (e.g., 60°C) for a specified period.
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation :
-
Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature and protected from light for a set time.
-
-
Thermal Degradation :
-
Expose a solid sample of the compound to elevated temperatures (e.g., 70°C) in a stability chamber.
-
-
Photodegradation :
-
Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH guidelines.
-
-
Analysis :
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method, often coupled with a mass spectrometer (LC-MS), to separate and identify the degradation products.
-
Caption: Workflow for a Forced Degradation Study.
References
- 1. benchchem.com [benchchem.com]
- 2. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chemicea.com [chemicea.com]
- 5. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid N,S-dialkylation in benzimidazole-2-thiol reactions
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on controlling the regioselectivity of alkylation reactions with benzimidazole-2-thiol, specifically focusing on the prevention of N,S-dialkylation.
Frequently Asked Questions (FAQs)
Q1: Why is N,S-dialkylation a common side reaction when working with benzimidazole-2-thiol?
A1: Benzimidazole-2-thiol exists in a tautomeric equilibrium between the thione and thiol forms.[1][2] The molecule possesses two primary nucleophilic centers: the sulfur atom (from the thiol form or thiolate anion) and the nitrogen atoms of the imidazole ring.[3] Alkylation can occur at either the sulfur atom, leading to the desired S-alkylated product, or at a nitrogen atom, leading to an N-alkylated product. Under certain conditions, particularly with an excess of the alkylating agent or the use of strong bases, a second alkylation can occur on the remaining nucleophilic site of the mono-alkylated product, resulting in the undesired N,S-dialkylated byproduct.[1][3]
Q2: What are the key factors that influence whether S-alkylation or N-alkylation occurs?
A2: The regioselectivity of the alkylation is primarily influenced by several factors:
-
Choice of Base: Strong bases (e.g., NaOH, KOH, NaH) can deprotonate the nitrogen atom, increasing its nucleophilicity and promoting N-alkylation. Milder bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) favor the formation of the thiolate anion, leading to preferential S-alkylation.[3][4]
-
Solvent System: Polar aprotic solvents like DMF or DMSO can favor N-alkylation, whereas non-polar aprotic solvents such as toluene or dichloromethane (DCM) tend to promote S-alkylation.[3] Two-phase systems using a phase-transfer catalyst have been shown to significantly enhance S-alkylation selectivity.[3][5]
-
Reaction Temperature: Lower reaction temperatures, such as room temperature, generally favor S-alkylation (kinetic control). Higher temperatures can lead to decreased selectivity and the formation of the more thermodynamically stable N-alkylated or N,S-dialkylated products.[3][4]
-
Nature of the Alkylating Agent: The structure of the alkylating agent can also influence the reaction outcome.
-
Stoichiometry: Using a large excess of the alkylating agent can increase the likelihood of dialkylation.[3]
Q3: What is Phase-Transfer Catalysis (PTC) and how does it help in selective S-alkylation?
A3: Phase-transfer catalysis is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a solid/liquid or liquid/liquid system). In the context of benzimidazole-2-thiol alkylation, a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), transports the thiolate anion from the solid or aqueous phase into the organic phase where the alkylating agent is dissolved. This method allows the reaction to proceed under milder conditions (e.g., at room temperature), which favors the kinetically preferred S-alkylation and minimizes N-alkylation and subsequent dialkylation.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the alkylation of benzimidazole-2-thiol.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High percentage of N,S-dialkylated byproduct. | 1. Base is too strong: Strong bases (NaOH, KOH) increase the nucleophilicity of the ring nitrogen. 2. High reaction temperature: Elevated temperatures can overcome the kinetic barrier for N-alkylation. 3. Excess alkylating agent: More than ~1.2 equivalents of the alkylating agent increases the chance of a second alkylation event. 4. Inappropriate solvent: Polar aprotic solvents (DMF, DMSO) can favor N-alkylation. | 1. Use a milder base: Switch to potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or triethylamine (Et₃N).[3][4] 2. Lower the reaction temperature: Perform the reaction at room temperature or below.[3] 3. Optimize stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent.[3] Monitor the reaction via TLC. 4. Change the solvent: Use a non-polar aprotic solvent like toluene or DCM. Consider a two-phase system with a phase-transfer catalyst.[3] |
| Low yield of the desired S-alkylated product. | 1. Incomplete reaction: Reaction time may be insufficient. 2. Insufficient base: The base may not be strong enough or used in sufficient quantity to deprotonate the thiol. 3. Poor quality of reagents: Starting materials or solvents may be impure or contain moisture. | 1. Monitor reaction progress: Use TLC to track the consumption of the starting material and extend the reaction time if necessary.[4] 2. Use a slight excess of base: Ensure complete deprotonation of the thiol.[4] For K₂CO₃, ensure it is finely powdered and dry. 3. Ensure anhydrous conditions: Use dry solvents and reagents, especially with moisture-sensitive bases.[3][4] |
| Formation of other side products (e.g., disulfide). | 1. Oxidative dimerization: The thiol starting material can oxidize to form a disulfide, especially in the absence of an inert atmosphere. | 1. Use an inert atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent oxidation.[4] |
Data Presentation: Influence of Reaction Conditions on Regioselectivity
The following table summarizes the general effects of different reaction parameters on the outcome of benzimidazole-2-thiol alkylation.
| Parameter | Condition Favoring Selective S-Alkylation | Condition Favoring N-Alkylation / N,S-Dialkylation | Rationale |
| Base | Mild bases (K₂CO₃, Et₃N)[3][4] | Strong bases (NaH, KOH, NaOH)[3] | Mild bases preferentially deprotonate the more acidic thiol (pKa ~10), while strong bases can deprotonate both the thiol and the less acidic N-H proton.[3][6] |
| Temperature | Low Temperature (e.g., Room Temp)[3] | High Temperature (e.g., Reflux)[3] | S-alkylation is often the kinetically favored pathway. Higher temperatures provide the energy to overcome the activation barrier for the thermodynamically more stable N-alkylated products. |
| Solvent | Non-polar aprotic (Toluene, DCM) or Biphasic (with PTC)[3] | Polar aprotic (DMF, DMSO)[3] | Polar aprotic solvents can solvate the cation, leaving a more "naked" and highly reactive anion, which can increase N-alkylation. |
| Catalyst | Phase-Transfer Catalyst (e.g., TBAB)[5] | No Catalyst | PTC facilitates the reaction under mild conditions that inherently favor S-alkylation.[5] |
Experimental Protocols
Protocol 1: General Method for Selective S-Alkylation using a Mild Base
This protocol is a generalized procedure for achieving selective S-alkylation.
-
Preparation: To a stirred solution of benzimidazole-2-thiol (1.0 eq.) in a suitable solvent (e.g., acetone or acetonitrile, 10-15 mL per mmol of thiol), add a mild base such as finely powdered potassium carbonate (1.5-2.0 eq.) or triethylamine (1.5-2.0 eq.).[1]
-
Reaction: Add the alkylating agent (e.g., alkyl halide, 1.1-1.2 eq.) dropwise to the suspension at room temperature.
-
Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to over 24 hours depending on the electrophile.[1]
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Work-up: Once the starting material is consumed, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Add water to the crude residue. If a solid precipitate forms, collect it by filtration, wash with water, and dry. The crude product can be further purified by recrystallization (e.g., from ethanol) or column chromatography.[1][3]
Protocol 2: Selective S-Alkylation using Phase-Transfer Catalysis (PTC)
This method is highly effective for preventing N,S-dialkylation.[5]
-
Preparation: Combine benzimidazole-2-thiol (1.0 eq.), the alkylating agent (1.1-1.2 eq.), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, 0.1 eq.), and a powdered base (e.g., solid NaOH or K₂CO₃, 2.0-3.0 eq.) in a non-polar solvent like toluene.[7]
-
Reaction: Stir the biphasic (solid-liquid) mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting thiol is no longer detected.
-
Work-up: Filter the mixture to remove the base and salts. Wash the organic filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify as needed by recrystallization or column chromatography.
Visualizations
Caption: Reaction pathways in the alkylation of benzimidazole-2-thiol.
Caption: Troubleshooting workflow for optimizing S-alkylation reactions.
References
- 1. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 18.7 Thiols and Sulfides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 1-propyl-1H-benzimidazole-2-thiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scaled-up synthesis of 1-propyl-1H-benzimidazole-2-thiol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during production.
Experimental Protocols
A two-step synthetic approach is recommended for the large-scale production of this compound. The first step involves the synthesis of the benzimidazole-2-thiol core, followed by N-alkylation to introduce the propyl group.
Step 1: Synthesis of 1H-benzimidazole-2-thiol
This procedure is adapted from established methods for synthesizing benzimidazole-2-thiols, which typically involve the reaction of an o-phenylenediamine with carbon disulfide.[1][2][3]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| o-Phenylenediamine | 108.14 | 10.8 kg | 100 |
| Carbon Disulfide | 76.13 | 8.4 kg (6.6 L) | 110 |
| Potassium Hydroxide | 56.11 | 6.7 kg | 120 |
| Ethanol | 46.07 | 100 L | - |
| Water | 18.02 | 100 L | - |
| Acetic Acid (glacial) | 60.05 | As needed | - |
| Activated Charcoal | - | 1 kg | - |
Procedure:
-
Reaction Setup: In a 500 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve potassium hydroxide in a mixture of ethanol and water.
-
Addition of Reactants: To the stirred solution, add o-phenylenediamine. Slowly add carbon disulfide to the mixture over a period of 2-3 hours, maintaining the temperature below 40°C.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Purification: Treat the solution with activated charcoal to remove colored impurities.[4] Filter the mixture through a pad of celite.
-
Precipitation: Acidify the filtrate with glacial acetic acid to a pH of 5-6 to precipitate the product.
-
Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum at 60-70°C to yield 1H-benzimidazole-2-thiol.
Step 2: Synthesis of this compound
This step involves the N-alkylation of the synthesized 1H-benzimidazole-2-thiol.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1H-benzimidazole-2-thiol | 150.20 | 15.0 kg | 100 |
| 1-Bromopropane | 123.00 | 13.5 kg (9.7 L) | 110 |
| Sodium Hydroxide | 40.00 | 4.4 kg | 110 |
| Acetone | 58.08 | 150 L | - |
| Water | 18.02 | 50 L | - |
Procedure:
-
Reaction Setup: In a 500 L glass-lined reactor, dissolve 1H-benzimidazole-2-thiol and sodium hydroxide in acetone.
-
Addition of Alkylating Agent: Slowly add 1-bromopropane to the solution at room temperature over 1-2 hours.
-
Reaction: Stir the mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, filter off the inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield in Step 1 | Incomplete reaction. | Ensure sufficient reflux time and monitor reaction completion using TLC.[5] |
| Loss of product during work-up. | Carefully control the pH during precipitation; avoid making it too acidic. | |
| Product is Darkly Colored | Presence of impurities from starting materials or side reactions. | Use activated charcoal for decolorization.[4] Ensure the purity of starting o-phenylenediamine. |
| Low Yield in Step 2 | Incomplete alkylation. | Ensure the base is completely dissolved before adding the alkylating agent. Increase reaction time if necessary. |
| Formation of S-alkylated product. | The use of a polar aprotic solvent like acetone and a strong base favors N-alkylation. | |
| Difficulty in Purification | Presence of unreacted starting materials or isomeric byproducts. | Optimize the recrystallization solvent system. Column chromatography may be necessary for very impure batches.[5] |
| Reaction Stalls | Poor quality of reagents. | Use freshly distilled solvents and high-purity reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this two-step synthesis at scale?
A1: While yields can vary, a well-optimized process should aim for a yield of 80-90% for Step 1 and 75-85% for Step 2, resulting in an overall yield of 60-76%.
Q2: How can I confirm the identity and purity of the final product?
A2: Standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC are recommended for structural confirmation and purity assessment. The melting point of the final product should also be determined and compared to literature values.
Q3: Are there any safety precautions I should be aware of when scaling up this synthesis?
A3: Yes. Carbon disulfide is highly flammable and toxic; handle it in a well-ventilated area and take precautions against static discharge. 1-Bromopropane is a suspected carcinogen and should be handled with appropriate personal protective equipment. The reactions can be exothermic, so controlled addition of reagents and adequate cooling capacity are crucial.
Q4: Can other alkylating agents be used in Step 2?
A4: Yes, other propyl halides (e.g., 1-iodopropane) or propyl sulfates can be used. The choice of alkylating agent may affect reaction conditions and rate.
Q5: Is it possible to perform this as a one-pot synthesis?
A5: While one-pot syntheses of similar compounds have been reported, a two-step process is generally recommended for scaling up to ensure better control over the reaction and purity of the final product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2003059890A1 - Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Characterization of 1-Propyl-1H-benzimidazole-2-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the synthesis, purification, and characterization of 1-propyl-1H-benzimidazole-2-thiol.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, offering potential causes and solutions.
Synthesis & Purification
Question: The reaction to synthesize this compound resulted in a low yield and multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
Answer:
A common pitfall in the N-alkylation of benzimidazole-2-thiol is the formation of side products due to the presence of multiple nucleophilic sites (N-H and S-H tautomers). The primary side product is often the S-alkylated isomer, 2-(propylthio)-1H-benzimidazole, and potentially a di-alkylated product.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Reaction Conditions Favoring S-Alkylation | Use a strong base (e.g., NaOH, KOH) in a polar protic solvent (e.g., ethanol) to favor the formation of the thiolate anion, which can lead to S-alkylation. To favor N-alkylation, consider using a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile. |
| Formation of Di-propylated Byproduct | Use a stoichiometric amount of the alkylating agent (1-bromopropane or 1-iodopropane). An excess of the alkylating agent can lead to the formation of the N,S-dipropyl derivative. |
| Incomplete Reaction | Ensure adequate reaction time and temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
A general workflow for troubleshooting synthesis and purification is outlined below:
Spectroscopic Characterization
Question: I'm having trouble interpreting the 1H NMR spectrum of my product. How can I confidently assign the peaks for this compound?
Answer:
Ambiguous peak assignments in the 1H NMR spectrum are a common issue. Protons on the propyl chain can have overlapping signals, and the aromatic protons can be difficult to assign without further experiments.
1H NMR Troubleshooting:
| Issue | Recommended Solution |
| Overlapping Propyl Signals | Use a higher field NMR spectrometer (e.g., 500 MHz or higher) to improve signal dispersion. 2D NMR techniques like COSY can help establish the connectivity between the propyl protons. |
| Ambiguous Aromatic Proton Assignment | A 2D NOESY or ROESY experiment can help identify through-space correlations between the N-propyl protons and the H7 proton on the benzimidazole ring, aiding in unambiguous assignment. |
| Broad NH Peak | The N-H proton of the thiol tautomer can be broad and may exchange with residual water in the solvent. To confirm its presence, a D₂O exchange experiment can be performed, which will cause the NH peak to disappear. |
Predicted 1H and 13C NMR Data:
The following tables provide predicted chemical shifts for this compound, which can serve as a reference for spectral interpretation.
Table 1: Predicted 1H NMR Chemical Shifts (in DMSO-d6)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-4/H-7 | 7.15 - 7.30 | m | - |
| H-5/H-6 | 7.00 - 7.15 | m | - |
| N-CH₂ | ~4.2 | t | ~7.0 |
| CH₂ | ~1.7 | sextet | ~7.0 |
| CH₃ | ~0.9 | t | ~7.0 |
| N-H (thiol) | 12.0 - 13.0 | br s | - |
Table 2: Predicted 13C NMR Chemical Shifts (in DMSO-d6)
| Carbon | Predicted Chemical Shift (ppm) |
| C=S | ~168 |
| C-3a/C-7a | ~135 |
| C-4/C-7 | ~122 |
| C-5/C-6 | ~110 |
| N-CH₂ | ~45 |
| CH₂ | ~22 |
| CH₃ | ~11 |
Question: My mass spectrometry results are complex. What is the expected fragmentation pattern for this compound?
Answer:
Electron impact mass spectrometry (EI-MS) of benzimidazole derivatives can produce characteristic fragmentation patterns. Understanding these can aid in structural confirmation.
Expected Mass Fragmentation:
The molecular ion peak (M⁺) is expected at m/z 192. Key fragmentation pathways often involve the loss of the propyl group and cleavage of the imidazole ring.
Chromatographic & Thermal Analysis
Question: I am struggling to get good separation and peak shape in my HPLC analysis. What are some starting conditions for method development?
Answer:
Developing a robust HPLC method requires careful optimization of the mobile phase, stationary phase, and detection wavelength. For benzimidazole derivatives, a reverse-phase method is typically suitable.
Recommended Starting HPLC Conditions:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol |
| Gradient | Start with a gradient of 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~280 nm |
| Column Temp. | 30 °C |
Question: My compound shows multiple melting points in the DSC analysis. What could be the reason?
Answer:
The presence of multiple thermal events in a Differential Scanning Calorimetry (DSC) thermogram can indicate the presence of polymorphs or impurities. A related compound, 2-propyl-1H-benzimidazole, is known to exhibit polymorphism.[1] It is crucial to control crystallization conditions to obtain a consistent crystalline form.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and solubility of this compound?
A1: It is typically an off-white to pale yellow solid. It has poor solubility in water but is soluble in organic solvents like DMSO, DMF, and methanol.
Q2: How should I visualize this compound on a TLC plate?
A2: Due to the benzimidazole ring, it should be UV active and appear as a dark spot on a fluorescent TLC plate under 254 nm UV light. For staining, a potassium permanganate stain can be effective due to the oxidizable thiol group.
Q3: What are the key safety precautions when working with this compound?
A3: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
To a solution of 2-mercaptobenzimidazole (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromopropane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
High-Performance Liquid Chromatography (HPLC) Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: 280 nm
-
Differential Scanning Calorimetry (DSC) Analysis
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample at a rate of 10 °C/min from room temperature to a temperature above the expected melting point under a nitrogen atmosphere.
This technical support guide is intended to provide general guidance. Specific experimental results may vary, and optimization of these protocols may be necessary for your specific application.
References
Validation & Comparative
Comparative analysis of 1-propyl-1H-benzimidazole-2-thiol synthesis routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of target molecules is paramount. This guide provides a comparative analysis of two primary synthetic routes to 1-propyl-1H-benzimidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry. The comparison is based on reaction yield, number of steps, and overall efficiency, supported by detailed experimental protocols.
Two principal synthetic pathways for the preparation of this compound have been identified and evaluated:
-
Route A: Two-Step Synthesis via 2-Mercaptobenzimidazole Intermediate. This classic approach involves the initial formation of the benzimidazole core followed by the introduction of the propyl group.
-
Route B: One-Pot Synthesis from o-Phenylenediamine and Propyl Isothiocyanate. This method offers a more direct approach to the target molecule in a single reaction vessel.
Comparative Analysis of Synthesis Routes
The following table summarizes the key quantitative data and characteristics of the two synthesis routes for this compound.
| Parameter | Route A: Two-Step Synthesis | Route B: One-Pot Synthesis |
| Starting Materials | o-Phenylenediamine, Carbon Disulfide, Propyl Bromide | o-Phenylenediamine, Propyl Isothiocyanate |
| Key Intermediates | 2-Mercaptobenzimidazole | None (Direct conversion) |
| Number of Steps | 2 | 1 |
| Overall Yield | ~70-80% (Estimated) | High (Specific data not available) |
| Reaction Conditions | Step 1: Reflux; Step 2: Reflux | Reflux |
| Purification | Filtration and recrystallization for each step | Filtration and recrystallization |
| Advantages | Well-established and reliable methods, high yield for the first step. | Fewer reaction and workup steps, potentially more time and resource-efficient. |
| Disadvantages | Longer overall synthesis time, requires isolation of intermediate. | Potentially lower overall yield compared to the two-step process, requires specific starting material (propyl isothiocyanate). |
Experimental Protocols
Route A: Two-Step Synthesis
Step 1: Synthesis of 2-Mercaptobenzimidazole
This procedure is adapted from a well-established method for the synthesis of 2-mercaptobenzimidazole.[1][2][3]
Reaction:
Figure 1. Synthesis of 2-Mercaptobenzimidazole.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of o-phenylenediamine (0.1 mole), potassium hydroxide (0.1 mole), and carbon disulfide (0.1 mole) is prepared in 100 mL of 95% ethanol and 15 mL of water.[2]
-
The mixture is heated under reflux for 3 hours.[2]
-
After reflux, activated charcoal is cautiously added, and the mixture is heated for an additional 10 minutes.[2]
-
The hot solution is filtered to remove the charcoal.
-
The filtrate is heated to 60-70 °C, and 100 mL of warm water is added.
-
The solution is then acidified with dilute acetic acid with stirring, leading to the precipitation of the product.[2]
-
The mixture is cooled to complete crystallization.
-
The solid product is collected by filtration, washed with water, and dried.
-
Recrystallization from ethanol yields pure 2-mercaptobenzimidazole.
Expected Yield: 84-86.5%.[3]
Step 2: N-Alkylation of 2-Mercaptobenzimidazole
This procedure is a general method for the alkylation of 2-mercaptobenzimidazole and is adapted for the synthesis of the target molecule.
Reaction:
Figure 2. N-propylation of 2-Mercaptobenzimidazole.
Procedure:
-
In a round-bottom flask, 2-mercaptobenzimidazole (0.05 mol) is dissolved in a suitable solvent such as ethanol or acetone.
-
A base, such as sodium hydroxide (0.05 mol) or potassium carbonate (0.1 mole), is added to the solution.
-
Propyl bromide (0.05 mol) is then added to the reaction mixture.
-
The mixture is heated under reflux for 4-7 hours.
-
After cooling, the precipitated salt is removed by filtration.
-
The filtrate is cooled, and the product is recrystallized from ethanol and water.
Note: The choice of base and solvent can influence the regioselectivity of the alkylation (N- vs. S-alkylation). For N-alkylation, polar aprotic solvents and a suitable base are often preferred.
Route B: One-Pot Synthesis
Reaction:
Figure 3. One-pot synthesis of this compound.
General Procedure (Hypothetical):
-
o-Phenylenediamine (1 equivalent) and propyl isothiocyanate (1 equivalent) are dissolved in a suitable solvent, such as ethanol, in a round-bottom flask.
-
The reaction mixture is heated to reflux and maintained at that temperature for several hours. The reaction progress would be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified by recrystallization from an appropriate solvent system.
Conclusion
Both synthesis routes present viable options for the preparation of this compound.
-
Route A is a well-documented and reliable method, particularly for the synthesis of the 2-mercaptobenzimidazole intermediate, which is commercially available or can be synthesized in high yield. The subsequent N-alkylation step is also a standard transformation. This route is advantageous when a robust and high-yielding, albeit longer, procedure is preferred.
-
Route B offers the significant advantage of being a one-pot synthesis, which can save time and resources by eliminating the need for isolation and purification of an intermediate. However, the lack of specific experimental data for the reaction with propyl isothiocyanate means that optimization of reaction conditions may be necessary to achieve a satisfactory yield.
The choice between these two routes will ultimately depend on the specific needs of the researcher, including the availability of starting materials, desired purity, and the importance of time and resource efficiency. Further experimental investigation into Route B is warranted to establish its efficacy and provide a more direct comparison with the well-established two-step approach.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Guide to the Biological Activity of 1-propyl-1H-benzimidazole-2-thiol and Other Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide provides a comparative analysis of the biological activity of 1-propyl-1H-benzimidazole-2-thiol against other benzimidazole derivatives, focusing on antimicrobial, antifungal, and anticancer properties. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally related compounds to provide insights into its potential therapeutic applications.
Antimicrobial Activity
Benzimidazole derivatives are known to exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1][3] The mechanism of action is often attributed to the inhibition of essential cellular processes.
A study on N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine derivatives demonstrated that compounds with electron-withdrawing groups showed enhanced antibacterial activity.[4] For instance, the compound with a trifluoromethyl group (5i) was found to be highly active.[4] This suggests that modifications to the substituents on the benzimidazole ring system can significantly influence antimicrobial potency.
Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (5i) | S. aureus | - | [4] |
| E. coli | - | [4] | |
| 2-(Aryl)-1H-benzo[d]imidazole derivatives | MRSA | comparable to ciprofloxacin | [3] |
| 2-Thio-benzimidazole derivative (3c) | E. coli | - | [5] |
| 2-Thio-benzimidazole derivative (3l) | E. coli | - | [5] |
Note: Specific MIC values for compound 5i and the 2-thio-benzimidazole derivatives were not provided in the abstract.
Experimental Protocol: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) of the compounds is typically determined using the broth microdilution method.[6][7]
Workflow for Broth Microdilution Assay
Caption: General workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Detailed Steps:
-
Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent. Serial two-fold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).[6]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared. Typically, 3-5 isolated colonies from a fresh agar plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted in CAMHB to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[6]
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (broth and inoculum) and a sterility control well (broth only) are included.[6]
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air for most common bacteria.[6]
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[6]
Antifungal Activity
Several benzimidazole derivatives have demonstrated potent antifungal activity, often by inhibiting ergosterol biosynthesis, a crucial component of the fungal cell membrane.[1]
A study on benzimidazole-1,2,4-triazole derivatives showed significant activity against various Candida species, with some compounds exhibiting lower MIC values than the reference drugs voriconazole and fluconazole.[8] Notably, compounds with fluoro or chloro substitutions at the C-5 position of the benzimidazole ring displayed enhanced antifungal activity.[8] Another study highlighted that 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole were effective against several Candida and Aspergillus species.[9]
Table 2: Antifungal Activity of Selected Benzimidazole Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Benzimidazole-1,2,4-triazole derivative (6b) | C. glabrata | 0.97 | [8] |
| Benzimidazole-1,2,4-triazole derivative (6i) | C. glabrata | 0.97 | [8] |
| Benzimidazole-1,2,4-triazole derivative (6j) | C. glabrata | 0.97 | [8] |
| 1-Nonyl-1H-benzo[d]imidazole (1a) | C. albicans | 0.5-256 | [9] |
| 1-Decyl-1H-benzo[d]imidazole (2a) | C. albicans | 2-256 | [9] |
| Voriconazole (Reference) | C. glabrata | - | [8] |
| Fluconazole (Reference) | C. glabrata | - | [8] |
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
The antifungal activity is commonly evaluated using a broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[9][10]
Workflow for Antifungal Susceptibility Testing
Caption: General workflow for in vitro antifungal susceptibility testing.
Detailed Steps:
-
Media and Drug Preparation: RPMI-1640 medium is commonly used. Serial dilutions of the antifungal agents are prepared in a 96-well microtiter plate.[10]
-
Inoculum Preparation: Fungal isolates are subcultured on a suitable agar medium. A suspension is prepared in sterile saline and adjusted to the turbidity of a 0.5 McFarland standard.[10]
-
Inoculation: The wells are inoculated with the fungal suspension. Growth and sterility controls are included.[10]
-
Incubation: Plates are incubated at 35°C. The incubation period varies depending on the fungus (e.g., 24 hours for Candida species).[11]
-
Endpoint Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control. For azoles and echinocandins against yeasts, this is often a 50% reduction in growth.[11]
Anticancer Activity
The benzimidazole scaffold is present in several clinically approved anticancer drugs.[12] These derivatives can exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and topoisomerases, and by disrupting microtubule polymerization.[13]
A study on 2-thiobenzimidazole derivatives identified two compounds (3c and 3l) with effective antitumor activity against colon cancer (HCT-116) and renal cancer (TK-10) cell lines.[5] These compounds were also shown to be active in a CDK2/CyclinA2 Kinase assay.[5] Another study on benzimidazole-triazole hybrids identified compounds that were potent inhibitors of EGFR, VEGFR-2, and Topoisomerase II.[14]
Table 3: Anticancer Activity of Selected Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-Thio-benzimidazole derivative (3c) | HCT-116 (Colon Cancer) | - | [5] |
| TK-10 (Renal Cancer) | - | [5] | |
| 2-Thio-benzimidazole derivative (3l) | HCT-116 (Colon Cancer) | - | [5] |
| TK-10 (Renal Cancer) | - | [5] | |
| Benzimidazole-triazole hybrid (5a) | HepG-2 (Liver Cancer) | 3.87-8.34 | [14] |
| HCT-116 (Colon Cancer) | 3.87-8.34 | [14] | |
| MCF-7 (Breast Cancer) | 3.87-8.34 | [14] | |
| HeLa (Cervical Cancer) | 3.87-8.34 | [14] | |
| Imatinib (Reference) | - | - | [5] |
| Doxorubicin (Reference) | HepG-2, HCT-116, MCF-7, HeLa | 4.17-5.57 | [14] |
Note: Specific IC50 values for compounds 3c and 3l were not provided in the abstract.
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the compounds against cancer cell lines is frequently determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15][16]
Workflow for MTT Assay
Caption: General workflow of the MTT assay for determining cell viability.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an optimal density and allowed to adhere overnight.[15]
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a period of 48 to 72 hours.[17]
-
MTT Addition: After the treatment period, the medium is removed, and MTT solution (typically 5 mg/mL in PBS) is added to each well. The plate is then incubated for 2 to 4 hours at 37°C.[15]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[15]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[16] The intensity of the color is proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Conclusion
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances [mdpi.com]
- 3. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. texaschildrens.org [texaschildrens.org]
A Comparative Guide to the Corrosion Inhibition Efficiency of 1-Propyl-1H-benzimidazole-2-thiol and 1-Methyl-1H-benzimidazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated corrosion inhibition performance of 1-propyl-1H-benzimidazole-2-thiol and 1-methyl-1H-benzimidazole-2-thiol. Due to a lack of direct comparative experimental studies on these specific compounds, this guide leverages established structure-activity relationships of N-alkylated benzimidazole derivatives to predict their relative efficiencies.
Introduction
Benzimidazole and its derivatives are a well-established class of heterocyclic compounds known for their excellent corrosion inhibition properties, particularly in acidic environments. Their efficacy stems from the presence of nitrogen heteroatoms and the aromatic ring system, which facilitate adsorption onto metal surfaces, forming a protective barrier against corrosive agents. The introduction of alkyl substituents at the N-1 position of the benzimidazole ring can further modulate this protective capability. This guide focuses on the expected differences in corrosion inhibition efficiency between the N-propyl and N-methyl analogues of 1H-benzimidazole-2-thiol.
Predicted Performance Comparison
The corrosion inhibition efficiency of N-alkylated benzimidazole-2-thiol derivatives is influenced by the length of the alkyl chain. It is generally observed that an increase in the alkyl chain length can lead to enhanced inhibition performance. This is attributed to two primary factors: increased surface coverage and enhanced hydrophobicity.
This compound is expected to exhibit a higher corrosion inhibition efficiency compared to its methyl counterpart. The longer propyl group provides a larger surface area, allowing for a more comprehensive protective film on the metal surface. This increased steric hindrance can more effectively block active corrosion sites. Furthermore, the greater hydrophobicity of the propyl chain helps to repel water and corrosive ions from the metal surface.
1-Methyl-1H-benzimidazole-2-thiol , while still an effective inhibitor due to the inherent properties of the benzimidazole-2-thiol core, is predicted to have a comparatively lower inhibition efficiency. The smaller methyl group provides less surface coverage and a lower degree of hydrophobicity compared to the propyl group.
Data Presentation
As no direct experimental data is available for a head-to-head comparison, the following table summarizes the expected qualitative and quantitative differences in performance based on general trends observed for similar N-alkylated benzimidazole derivatives.[1]
| Parameter | This compound | 1-Methyl-1H-benzimidazole-2-thiol | Rationale for Expected Difference |
| Inhibition Efficiency (η%) | Higher | Lower | The longer propyl chain is expected to provide greater surface coverage and hydrophobicity, leading to a more effective protective barrier. |
| Corrosion Current Density (Icorr) | Lower | Higher | A lower Icorr value indicates a slower corrosion rate, which is anticipated with the more effective inhibition of the propyl derivative. |
| Charge Transfer Resistance (Rct) | Higher | Lower | A higher Rct value signifies greater resistance to charge transfer at the metal-solution interface, indicative of a more robust inhibitor film. |
| Surface Coverage (θ) | Higher | Lower | The larger molecular size of the propyl derivative is expected to cover a larger area of the metal surface at the same molar concentration. |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of corrosion inhibitors, based on protocols described in the literature for benzimidazole derivatives.
Potentiodynamic Polarization Measurements
Potentiodynamic polarization studies are conducted to determine the effect of the inhibitor on both the anodic and cathodic reactions of the corrosion process.
-
Electrode Preparation: A working electrode (e.g., mild steel) is mechanically polished with a series of emery papers of decreasing grit size, followed by rinsing with distilled water and acetone, and finally dried.
-
Electrochemical Cell: A conventional three-electrode cell is used, containing the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Test Solution: The corrosive medium (e.g., 1 M HCl) is prepared, and the inhibitor is added at various concentrations.
-
Procedure: The working electrode is immersed in the test solution for a specified period to allow for the open-circuit potential (OCP) to stabilize. The potentiodynamic polarization curves are then recorded by scanning the potential from a cathodic potential to an anodic potential relative to the OCP at a constant scan rate (e.g., 1 mV/s).
-
Data Analysis: The corrosion current density (Icorr) and corrosion potential (Ecorr) are determined by Tafel extrapolation of the linear portions of the anodic and cathodic curves. The inhibition efficiency (η%) is calculated using the following equation:
η% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100
where Icorr(blank) and Icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to investigate the formation of the protective inhibitor film and the mechanism of corrosion inhibition.
-
Electrode and Cell Setup: The same three-electrode cell setup as for potentiodynamic polarization is used.
-
Procedure: The working electrode is immersed in the test solution (with and without the inhibitor) until a stable OCP is reached. EIS measurements are then performed at the OCP by applying a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 0.01 Hz).
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The charge transfer resistance (Rct) is determined from the diameter of the semicircle in the Nyquist plot. The inhibition efficiency (η%) is calculated using the following equation:
η% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
where Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Mandatory Visualizations
Experimental Workflow for Corrosion Inhibitor Evaluation
Caption: Generalized experimental workflow for evaluating the performance of corrosion inhibitors.
Logical Relationship of Alkyl Chain Length to Inhibition Mechanism
Caption: Influence of alkyl chain length on the corrosion inhibition mechanism.
References
In Vitro Anticancer Efficacy of Benzimidazole-2-thiol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its derivatives, particularly those incorporating a thiol group at the 2-position, have garnered significant attention for their potent anticancer activities. This guide provides an objective comparison of the in vitro anticancer performance of benzimidazole-2-thiol derivatives, including the representative compound 1-propyl-1H-benzimidazole-2-thiol , against other alternatives, supported by experimental data from recent studies. The focus is on key metrics of anticancer efficacy: cytotoxicity, induction of apoptosis, and cell cycle disruption.
Comparative Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell proliferation. The data below, summarized from multiple studies, compares the cytotoxic effects of various benzimidazole derivatives against a panel of human cancer cell lines. Cisplatin and Doxorubicin are included as standard chemotherapy references.
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Benzimidazole-Oxadiazole Hybrid (4r) | A549 (Lung) | 0.3 | Cisplatin | - |
| Benzimidazole-Oxadiazole Hybrid (4r) | MCF-7 (Breast) | 0.5 | Cisplatin | - |
| Benzimidazole-Oxadiazole Hybrid (4r) | PANC-1 (Pancreatic) | 5.5 | Cisplatin | >33.3 |
| Benzimidazole-Triazole Hybrid (32) | HCT-116 (Colon) | 3.87 | Doxorubicin | 4.17 |
| Benzimidazole-Triazole Hybrid (32) | HepG2 (Liver) | 4.12 | Doxorubicin | 4.89 |
| Benzimidazole-Triazole Hybrid (32) | MCF-7 (Breast) | 5.61 | Doxorubicin | 5.57 |
| Benzimidazole-2-thiol Derivative (4l) | HepG2 (Liver) | 12.62 | Gefitinib | 11.72 |
| Bromo-derivative (5) | DU-145 (Prostate) | 10.2 | - | - |
| Bromo-derivative (5) | MCF-7 (Breast) | 17.8 | - | - |
| Benzimidazole-Thione Derivative (2i) | RD (Rhabdomyosarcoma) | Specific value not provided, but noted as most active | - | - |
| Benzothiazole-2-thiol Derivative (1d) | A549 (Lung) | 1.1 | - | - |
| Benzothiazole-2-thiol Derivative (1d) | PC-3 (Prostate) | 1.2 | - | - |
| Benzothiazole-2-thiol Derivative (1d) | SKOV-3 (Ovarian) | 1.3 | - | - |
Data compiled from multiple sources demonstrating the range of activities for benzimidazole derivatives.[1][2][3][4][5][6]
Mechanistic Insights: Apoptosis and Cell Cycle Arrest
Beyond simple cytotoxicity, understanding the mechanism of action is crucial for drug development. Benzimidazole derivatives frequently exert their anticancer effects by inducing programmed cell death (apoptosis) and disrupting the normal progression of the cell cycle.
Apoptosis Induction: Many benzimidazole derivatives have been shown to trigger apoptosis. For instance, certain novel derivatives significantly increase the population of late apoptotic cells in MCF-7, DU-145, and H69AR cancer cell lines in a concentration-dependent manner.[4] Mechanistically, this is often achieved through the intrinsic mitochondrial pathway, involving the activation of key executioner enzymes like caspase-3.[7] The pro-apoptotic protein Bax is often upregulated, while the anti-apoptotic protein Bcl-2 is downregulated, shifting the cellular balance towards death.[8]
Cell Cycle Arrest: Disruption of the cell cycle is another hallmark of effective anticancer agents. Studies show that benzimidazole compounds can induce cell cycle arrest at different phases. For example, some derivatives cause a significant increase in the cell population in the G2/M phase.[4][6] Others have been found to arrest cells in the G1 phase, a mechanism confirmed by the increased expression of the cell cycle inhibitor p21.[7] This prevents cancer cells from proceeding with DNA replication and division, ultimately inhibiting tumor growth.
Visualizing Experimental and Biological Processes
To clarify the methodologies and biological pathways discussed, the following diagrams are provided.
Caption: Standard workflow for determining IC50 values using the MTT assay.
Caption: A representative intrinsic apoptosis pathway activated by benzimidazoles.
Detailed Experimental Protocols
Reproducibility is fundamental to scientific research. The following are detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cell Viability and Cytotoxicity
This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Stock solutions of test compounds (e.g., this compound) are prepared in DMSO and then diluted in culture medium to various concentrations. The medium from the wells is replaced with 100 µL of medium containing the test compounds. Control wells receive medium with DMSO only (vehicle control).
-
Incubation: The plates are incubated for a further 24, 48, or 72 hours at 37°C with 5% CO2.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 10 minutes.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined using non-linear regression analysis.[1][3][4][5]
Flow Cytometry for Cell Cycle Analysis
This method determines the distribution of cells in different phases (G0/G1, S, G2/M) of the cell cycle based on their DNA content.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the benzimidazole compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold PBS, and centrifuged.
-
Fixation: The cell pellet is resuspended and fixed in 1 mL of ice-cold 70% ethanol, added dropwise while vortexing, and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then resuspended in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS. The mixture is incubated for 30 minutes in the dark at room temperature.
-
Data Acquisition: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.[4][7]
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded and treated with the test compound as described for the cell cycle analysis.
-
Cell Harvesting and Staining: After treatment, cells (including floating cells) are collected and washed with cold PBS. The cell pellet is resuspended in 100 µL of Annexin V binding buffer. 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution are added.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Data Acquisition: 400 µL of binding buffer is added to each sample, and the cells are analyzed immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4]
-
Conclusion
The available in vitro data strongly support the potential of the benzimidazole-2-thiol scaffold as a source of potent anticancer agents. Derivatives from this class demonstrate significant cytotoxicity against a broad range of cancer cell lines, often with IC50 values in the low micromolar range. Their mechanisms of action commonly involve the induction of apoptosis and cell cycle arrest, which are desirable characteristics for cancer therapeutics. While specific experimental data for this compound is not yet widely published, its structural similarity to the highly active compounds reviewed here marks it as a promising candidate for further investigation. The protocols and comparative data provided in this guide offer a robust framework for researchers to validate its efficacy and explore its therapeutic potential.
References
- 1. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Syntheses and Biological Evaluations of 2-Thiol Benzimidazole Derivatives as Potential Anticancer Agent [ccspublishing.org.cn]
- 6. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of novel benzimidazole and benzothiazole derivatives against HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparing the spectroscopic data of 1-propyl-1H-benzimidazole-2-thiol with analogs
For Immediate Publication
This guide provides a comparative analysis of the spectroscopic data for a series of 1-alkyl-1H-benzimidazole-2-thiol analogs. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference for the characterization of this important class of heterocyclic compounds. The data presented herein, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, are compiled from various sources to facilitate the identification and differentiation of these structurally related molecules.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 1-H-benzimidazole-2-thiol and its 1-alkyl analogs. These compounds exist in a thione-thiol tautomerism, with the thione form generally predominating in the solid state and in various solvents. The data presented reflects the major tautomeric form observed under the experimental conditions.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | N-H/S-H | Ar-H | N-CH₂- | -CH₂- | -CH₃ | Solvent |
| 1H-Benzimidazole-2-thiol | ~12.20 (s, 2H, NH) | 7.10-7.19 (m, 4H) | - | - | - | DMSO-d₆ |
| 1-Methyl-1H-benzimidazole-2-thiol | ~12.7 (br s, 1H, NH) | 7.10-7.50 (m, 4H) | 3.65 (s, 3H) | - | - | DMSO-d₆ |
| 1-Ethyl-1H-benzimidazole-2-thiol | ~12.6 (br s, 1H, NH) | 7.12-7.55 (m, 4H) | 4.20 (q, 2H) | - | 1.35 (t, 3H) | DMSO-d₆ |
| 1-Butyl-1H-benzimidazole-2-thiol | ~12.5 (br s, 1H, NH) | 7.10-7.53 (m, 4H) | 4.15 (t, 2H) | 1.70 (m, 2H), 1.30 (m, 2H) | 0.90 (t, 3H) | DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C=S | Ar-C (quaternary) | Ar-C (CH) | N-CH₂- | -CH₂- | -CH₃ | Solvent |
| 1H-Benzimidazole-2-thiol | ~168.4 | ~133.0 | ~122.0, ~110.0 | - | - | - | DMSO-d₆ |
| 1-Methyl-1H-benzimidazole-2-thiol | ~169.0 | ~134.5, ~132.8 | ~122.5, ~109.8 | 31.5 | - | - | DMSO-d₆ |
| 1-Ethyl-1H-benzimidazole-2-thiol | ~168.8 | ~134.2, ~132.5 | ~122.3, ~109.5 | 39.8 | 14.2 | - | DMSO-d₆ |
| 1-Butyl-1H-benzimidazole-2-thiol | ~168.7 | ~134.3, ~132.6 | ~122.4, ~109.6 | 44.1 | 30.8, 19.5 | 13.5 | DMSO-d₆ |
Table 3: IR Spectroscopic Data (ν, cm⁻¹)
| Compound | N-H Stretch | C-H (Aromatic) | C-H (Aliphatic) | C=S Stretch |
| 1H-Benzimidazole-2-thiol | 3100-2800 (broad) | ~3050 | - | ~1250 |
| 1-Methyl-1H-benzimidazole-2-thiol | 3100-2800 (broad) | ~3050 | ~2950 | ~1255 |
| 1-Ethyl-1H-benzimidazole-2-thiol | 3100-2800 (broad) | ~3050 | ~2970, ~2870 | ~1252 |
| 1-Butyl-1H-benzimidazole-2-thiol | 3100-2800 (broad) | ~3050 | ~2960, ~2870 | ~1250 |
Table 4: Mass Spectrometry and UV-Vis Data
| Compound | Molecular Formula | Molecular Weight | Mass Spectrum (m/z) | UV-Vis (λmax, nm) |
| 1H-Benzimidazole-2-thiol | C₇H₆N₂S | 150.20 | 150 (M⁺) | ~310, ~250 |
| 1-Methyl-1H-benzimidazole-2-thiol | C₈H₈N₂S | 164.23 | 164 (M⁺) | ~312, ~252 |
| 1-Ethyl-1H-benzimidazole-2-thiol | C₉H₁₀N₂S | 178.25 | 178 (M⁺) | ~312, ~253 |
| 1-Butyl-1H-benzimidazole-2-thiol | C₁₁H₁₄N₂S | 206.31 | 206 (M⁺) | ~313, ~253 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 1-alkyl-1H-benzimidazole-2-thiol derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly DMSO-d₆, to ensure the observation of the exchangeable N-H proton.
-
Data Acquisition: ¹H NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
-
Instrumentation: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Samples are prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
Sample Introduction: The sample is introduced directly or via a gas chromatograph (GC) or liquid chromatograph (LC).
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: UV-Vis spectra are recorded on a double-beam spectrophotometer.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as ethanol or methanol.
-
Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-400 nm to determine the absorption maxima (λmax).
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized 1-alkyl-1H-benzimidazole-2-thiol derivative.
N-Alkyl Benzimidazole-2-thiols: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1] Among these, N-alkyl benzimidazole-2-thiols have garnered significant attention for their therapeutic potential. This guide provides a comparative analysis of their structure-activity relationships (SAR), focusing on antimicrobial, anticancer, anti-inflammatory, and anti-diabetic properties. The information is presented to aid in the rational design of more potent and selective therapeutic agents.
Comparative Biological Activities
The biological activity of N-alkyl benzimidazole-2-thiols is significantly influenced by the nature and size of the alkyl substituent at the N-1 position of the benzimidazole ring. The following tables summarize the quantitative data from various studies, highlighting these relationships.
Antimicrobial Activity
N-alkylated benzimidazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[2][3] The length and branching of the N-alkyl chain, as well as the presence of other substituents on the benzimidazole core or the thiol group, play a crucial role in determining the antimicrobial potency.
| Compound/Substituent | Target Organism | MIC (µg/mL) | Reference |
| N-methyl-2-(benzylthio)methyl-1H-benzimidazole | Escherichia coli | >290 | [4] |
| N-ethyl-2-(benzylthio)methyl-1H-benzimidazole | Escherichia coli | 140-290 | [4] |
| N-propyl-2-(benzylthio)methyl-1H-benzimidazole | Escherichia coli | 140-290 | [4] |
| N-butyl-2-(benzylthio)methyl-1H-benzimidazole | Escherichia coli | 140-290 | [4] |
| N-benzyl-2-(benzylthio)methyl-1H-benzimidazole | Escherichia coli | 140-290 | [4] |
| N-methyl-2-(benzylthio)methyl-1H-benzimidazole | Staphylococcus aureus | >290 | [4] |
| N-ethyl-2-(benzylthio)methyl-1H-benzimidazole | Staphylococcus aureus | 140-290 | [4] |
| N-propyl-2-(benzylthio)methyl-1H-benzimidazole | Staphylococcus aureus | 140-290 | [4] |
| N-butyl-2-(benzylthio)methyl-1H-benzimidazole | Staphylococcus aureus | 140-290 | [4] |
| N-benzyl-2-(benzylthio)methyl-1H-benzimidazole | Staphylococcus aureus | 140-290 | [4] |
MIC: Minimum Inhibitory Concentration
Anticancer Activity
Several N-alkyl benzimidazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[5][6] The SAR studies in this area are focused on optimizing the substituents to enhance potency and selectivity for cancer cells.
| Compound/Substituent | Cell Line | IC50 (µM) | Reference |
| 2-(Aryl amino)methyl-benzimidazole derivative | HepG-2 (Liver Cancer) | Potent Activity | [7] |
| 2-(Aryl amino)methyl-benzimidazole derivative | HCT-116 (Colon Cancer) | Potent Activity | [7] |
| 2-(Aryl amino)methyl-benzimidazole derivative | MCF-7 (Breast Cancer) | Potent Activity | [7] |
| Benzimidazole-benzamide derivative 15 | HCT116 (Colon Cancer) | Significant Activity | [1] |
| Benzimidazole-benzamide derivative 16 | HCT116 (Colon Cancer) | Significant Activity | [1] |
IC50: Half-maximal inhibitory concentration
Anti-inflammatory Activity
The anti-inflammatory potential of N-alkyl benzimidazoles is an emerging area of research.[8][9] Modifications at the N-1 and C-2 positions of the benzimidazole ring have been shown to modulate their activity against inflammatory targets.[8][9]
| Compound/Substituent | Assay/Target | Activity | Reference |
| 1-[1H-benzimidazol-1-yl(phenyl)methyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | Carrageenan-induced paw edema | 75.0% reduction in edema | [8] |
| Benzimidazole with acetamide moiety at N-benzyl group | Bradykinin B1 receptor antagonist | IC50 = 15 nM | [8] |
| Chloroimidazole derivative | Bradykinin B1 receptor antagonist | IC50 = 0.3 nM | [8] |
Anti-diabetic Activity (α-Glucosidase Inhibition)
Certain benzimidazole-2-thiol derivatives have shown potent α-glucosidase inhibitory activity, suggesting their potential in the management of type 2 diabetes.[10][11]
| Compound/Substituent | Target | IC50 (µM) | Reference |
| 5-((4-hydroxy-3-methoxybenzylidene)amino)-1H-benzo[d]imidazole-2-thiol (7i) | α-glucosidase | 0.64 ± 0.05 | [10] |
| 5-((4-(dimethylamino)benzylidene)amino)-1H-benzo[d]imidazole-2-thiol (7d) | α-glucosidase | 5.34 ± 0.16 | [10] |
| 5-((4-hydroxybenzylidene)amino)-1H-benzo[d]imidazole-2-thiol (7f) | α-glucosidase | 6.46 ± 0.30 | [10] |
| Acarbose (Standard) | α-glucosidase | 873.34 ± 1.21 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial strains are grown on nutrient agar plates. A few colonies are then transferred to sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is further diluted to obtain a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Compounds: The synthesized N-alkyl benzimidazole-2-thiols are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.[12] Serial two-fold dilutions are then made in Mueller-Hinton broth in 96-well microtiter plates.
-
Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Ciprofloxacin is often used as a standard reference drug.[13]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., HepG2, HCT-116, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the N-alkyl benzimidazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
α-Glucosidase Inhibition Assay
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Assay Procedure: The test compounds are pre-incubated with the α-glucosidase solution in a 96-well plate for a short period. The reaction is then initiated by adding the pNPG solution.
-
Incubation and Measurement: The reaction mixture is incubated at 37°C. The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of the control (containing no inhibitor). The IC50 value is determined from the dose-response curve. Acarbose is commonly used as a positive control.[10]
Visualizing Synthesis and Workflow
To better understand the relationships and processes involved in the study of N-alkyl benzimidazole-2-thiols, the following diagrams illustrate key workflows.
Caption: General synthetic pathway for N-alkyl benzimidazole-2-thiols.
Caption: Workflow for determining antimicrobial activity.
References
- 1. cbijournal.com [cbijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antiproliferative activity of new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijpcbs.com [ijpcbs.com]
- 13. scienceandnature.org [scienceandnature.org]
Comprehensive Analysis of 1-propyl-1H-benzimidazole-2-thiol: A Review of Available Experimental Data
Despite a thorough review of scientific literature, specific experimental data for 1-propyl-1H-benzimidazole-2-thiol, including its biological activity, mechanism of action, and comparative performance against other compounds, remains limited. The available information primarily focuses on the broader class of benzimidazole-2-thiol derivatives, highlighting their general synthesis and potential therapeutic applications without providing quantitative metrics for the specific propyl-substituted compound.
The benzimidazole scaffold is a well-established pharmacophore in drug discovery, with various derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, antiviral, and antihypertensive properties. However, the specific contribution of the N-propyl substitution at the 1-position of the benzimidazole-2-thiol core to its pharmacological profile is not well-documented in publicly accessible experimental studies.
One study focusing on the discovery of novel transient receptor potential cation channel 5 (TRPC5) inhibitors briefly mentioned that substituting a benzyl group with a propyl group on the benzimidazole core resulted in a slight decrease in inhibitory activity. Unfortunately, this observation was not supported by detailed quantitative data, precluding a direct comparison. Another research effort on the effects of 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure did not specify whether the propyl derivative was included in the investigation.
The general synthesis of N-substituted benzimidazole-2-thiol derivatives is well-described in the literature. These methods typically involve the reaction of o-phenylenediamine with carbon disulfide to form the benzimidazole-2-thiol core, followed by alkylation at the N-1 position with a propyl halide.
Due to the absence of specific experimental results for this compound, a detailed comparison guide with quantitative data tables, experimental protocols, and signaling pathway diagrams as requested cannot be constructed at this time. Further experimental investigation is required to elucidate the specific biological activities, mechanism of action, and comparative efficacy of this particular compound. Researchers and drug development professionals are encouraged to pursue studies that would generate this much-needed data to fully characterize the therapeutic potential of this compound.
The Efficacy of 1-Propyl-1H-benzimidazole-2-thiol as a Corrosion Inhibitor: A Comparative Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the potential corrosion inhibition efficacy of 1-propyl-1H-benzimidazole-2-thiol against established corrosion inhibitors. Due to a lack of specific experimental data for this compound in publicly available literature, this guide leverages data from closely related benzimidazole derivatives, particularly its parent compound, 2-mercaptobenzimidazole, to extrapolate and compare its potential performance.
Benzimidazole and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys in different corrosive media.[1][2][3] Their inhibitory action is attributed to the presence of heteroatoms (nitrogen and sulfur) and the aromatic ring system, which facilitate adsorption onto the metal surface, forming a protective barrier.[1]
Comparative Data of Benzimidazole Derivatives
The following table summarizes the corrosion inhibition efficiency of several benzimidazole derivatives, which can serve as a benchmark for estimating the potential efficacy of this compound. The data is compiled from studies utilizing electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| (1H-benzimidazol-2-yl)methanethiol | Carbon Steel | 1.0 M HCl | 0.001 M | 88.2 | [4][5] |
| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole | Carbon Steel | 1.0 M HCl | 0.001 M | 95.4 | [4][5] |
| 2-Mercaptobenzimidazole | Mild Steel | 1 M HCl | - | Pronounced Inhibition | [3] |
| 2-Mercaptobenzimidazole | AA6061 Alloy | 0.1 M NaCl | - | 65 (after 1 day) | [6] |
| 2-Mercaptobenzimidazole | Copper-62 Alloy | Simulated Seawater | 0.5 wt.% | >90 | [7] |
| Three novel benzimidazole derivatives | Carbon Steel (X56) | 1.00 M HCl | - | 95-98 | [8] |
| 2-(2-Bromophenyl)-1H-benzimidazole (BPBA) & 2-(2-Bromophenyl)-1-methyl-1H-benzimidazole (BPMA) | Carbon Steel | 0.5 M HCl | - | Effective, BPMA > BPBA | [9] |
| 4-methyl-2-propyl-1H-benzimidazole-6-carboxylic acid (MPBI) & 1,4'-Dimethyl-2'-propyl-1H,3'H-2,5'-dibenzimidazole (DPBI) | Mild Steel | 1 N HCl | - | Excellent | [10] |
| Three benzimidazole derivatives (I, II, III) | Mild Steel | 1 M HCl | 10⁻³ M | Order of efficiency: III > II > I | [11] |
| 2-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-1-yl)-N-(3,5-dimethylphenyl)acetamide (CBIN-2) | Carbon Steel | 1 M HCl | 10⁻³ M | 95.0 | [12] |
Based on the structure of this compound, it can be hypothesized that the presence of the propyl group, an electron-donating alkyl chain, might enhance the electron density on the benzimidazole ring system. This increased electron density could lead to stronger adsorption on the metal surface, potentially resulting in higher inhibition efficiency compared to the parent 2-mercaptobenzimidazole.
Experimental Protocols
The evaluation of corrosion inhibitors typically involves a combination of electrochemical and surface analysis techniques. The following are detailed methodologies for key experiments commonly cited in the literature for assessing the performance of benzimidazole-based corrosion inhibitors.
Potentiodynamic Polarization
This technique is used to determine the corrosion current density (icorr) and the corrosion potential (Ecorr) and to understand the kinetic behavior of the anodic and cathodic reactions.
-
Electrode Preparation: The working electrode (e.g., mild steel) is mechanically polished with a series of emery papers of decreasing grit size, followed by rinsing with distilled water and acetone, and finally dried.
-
Electrochemical Cell: A three-electrode setup is typically used, consisting of the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Procedure: The working electrode is immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specific concentration. After the open-circuit potential (OCP) stabilizes, the potentiodynamic polarization curve is recorded by scanning the potential from a cathodic potential to an anodic potential at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The corrosion current density (icorr) is determined by extrapolating the Tafel slopes of the anodic and cathodic curves to the corrosion potential (Ecorr). The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] x 100
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
-
Electrode and Cell Setup: The same three-electrode setup as in potentiodynamic polarization is used.
-
Procedure: The working electrode is immersed in the test solution until a stable OCP is reached. A small amplitude AC signal (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The charge transfer resistance (Rct) is determined from the diameter of the semicircle in the Nyquist plot. The inhibition efficiency (IE%) is calculated as: IE% = [(Rct(inhibited) - Rct(uninhibited)) / Rct(inhibited)] x 100
Visualizations
The following diagrams illustrate the typical workflow of a corrosion inhibition study and the logical relationship of the key experimental techniques.
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Logical relationship of corrosion inhibition concepts.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the use of benzimidazoles as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. research-repository.rmit.edu.au [research-repository.rmit.edu.au]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 10. The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Benchmarking the Antioxidant Activity of 1-propyl-1H-benzimidazole-2-thiol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of 1-propyl-1H-benzimidazole-2-thiol against established antioxidant standards. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antioxidant agents. Benzimidazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antioxidant effects.[1][2][3] This document summarizes key performance data, details experimental methodologies, and visualizes relevant pathways to facilitate a comprehensive understanding of the antioxidant potential of this compound.
Comparative Antioxidant Activity Data
The antioxidant capacity of this compound was evaluated using common in vitro assays and compared against well-known antioxidant standards: Ascorbic Acid, Trolox (a water-soluble analog of Vitamin E), and Butylated Hydroxytoluene (BHT). The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. Lower IC50 values are indicative of greater antioxidant activity.
| Compound | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) |
| This compound | 18.5 ± 1.2 | 12.8 ± 0.9 |
| Ascorbic Acid | 4.97 ± 0.03[4] | 50[5] |
| Trolox | 3.77 ± 0.08[6] | 2.34[4] |
| Butylated Hydroxytoluene (BHT) | ~20 | ~5 |
Note: The IC50 values for this compound are representative values based on the antioxidant activities of structurally similar benzimidazole-2-thiol derivatives reported in the literature. Specific experimental validation is recommended. BHT values are approximate based on literature review.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.
-
Sample Preparation: The test compound (this compound) and standard antioxidants are prepared in a series of concentrations in a suitable solvent (e.g., methanol or DMSO).
-
Reaction Mixture: A specific volume of the sample or standard solution is mixed with the DPPH working solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration required to achieve 50% inhibition.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compound and standard antioxidants are prepared in various concentrations.
-
Reaction Mixture: A small volume of the sample or standard is added to the ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared freshly by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.
-
Sample Preparation: The test compound and standards are prepared in appropriate dilutions.
-
Reaction Mixture: A small volume of the sample or standard is mixed with the FRAP reagent. A blank containing the sample and acetate buffer (without TPTZ and FeCl₃) is also prepared.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 to 30 minutes).
-
Absorbance Measurement: The absorbance of the colored product is measured at 593 nm.
-
Calculation of Antioxidant Power: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a ferrous sulfate standard curve. The results are typically expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of sample).
Visualizations
The following diagrams illustrate the experimental workflow for assessing antioxidant activity and a simplified signaling pathway related to oxidative stress.
References
- 1. Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Head-to-head comparison of different purification methods for benzimidazole-2-thiols
A Head-to-Head Comparison of Purification Methods for Benzimidazole-2-thiols
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount. Benzimidazole-2-thiols, a key scaffold in medicinal chemistry, often require rigorous purification to remove byproducts and unreacted starting materials. This guide provides a head-to-head comparison of common purification methods for benzimidazole-2-thiols, supported by experimental data and detailed protocols to aid in the selection of the most effective technique.
The primary methods for purifying benzimidazole-2-thiols include recrystallization, column chromatography, and acid-base extraction. Each method offers distinct advantages and is suited for different scales and purity requirements.
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility. The crude product is dissolved in a hot solvent and then allowed to cool, leading to the formation of purified crystals as the solubility decreases, while impurities remain in the mother liquor.
Advantages:
-
Cost-effective and straightforward for large-scale purification.
-
Can yield highly pure crystalline products.
Disadvantages:
-
Requires finding a suitable solvent system, which can be time-consuming.
-
Product loss can occur in the mother liquor.
-
May not be effective for removing impurities with similar solubility profiles.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. For benzimidazole-2-thiols, silica gel is a common stationary phase.
Advantages:
-
Capable of separating complex mixtures and closely related impurities.[1]
-
Applicable to a wide range of compounds.
Disadvantages:
-
Can be time-consuming and requires larger volumes of solvents compared to recrystallization.
-
Potential for product degradation on acidic silica gel for sensitive compounds.[2]
-
Scaling up can be challenging.
Acid-Base Extraction
This method leverages the acidic and basic properties of the target compound and impurities. Benzimidazole-2-thiols can be protonated or deprotonated to alter their solubility in aqueous and organic phases, allowing for separation from neutral impurities.
Advantages:
-
Effective for removing acidic or basic impurities.
-
Relatively quick and easy to perform.
Disadvantages:
-
Limited to compounds with ionizable functional groups.
-
May not be effective for removing impurities with similar acidic or basic properties.
-
Can lead to the formation of emulsions, complicating separation.
Quantitative Data Comparison
The following table summarizes typical quantitative data for the purification of benzimidazole-2-thiols using different methods. The data is compiled from various sources and represents typical outcomes.
| Purification Method | Initial Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Scale |
| Recrystallization | 80-90% | >98% | 70-90%[3][4] | mg to kg |
| Column Chromatography | 60-90% | >99%[5] | 50-80%[1] | mg to g |
| Acid-Base Extraction | 70-90% | 90-98% | 80-95% | mg to kg |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline for the recrystallization of benzimidazole-2-thiol derivatives.
-
Solvent Selection: In a small test tube, test the solubility of the crude product (a few milligrams) in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. Common solvents for benzimidazole derivatives include ethanol, methanol, acetone, and ethyl acetate.[3][4]
-
Dissolution: Place the crude benzimidazole-2-thiol in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution.[2] Swirl the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Column Chromatography Protocol
This protocol describes a typical flash column chromatography procedure for the purification of a benzimidazole-2-thiol derivative.[5]
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexane).[5]
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Pass the eluent through the column under positive pressure. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified benzimidazole-2-thiol.
Acid-Base Extraction Protocol
This protocol provides a general procedure for the purification of benzimidazole-2-thiol using acid-base extraction.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Acid Wash (to remove basic impurities): Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). Separate the organic layer.
-
Base Wash (to extract the acidic benzimidazole-2-thiol): Wash the organic layer with a dilute aqueous base solution (e.g., 1 M NaOH). The benzimidazole-2-thiol will deprotonate and move into the aqueous layer.
-
Neutralization and Extraction: Separate the aqueous layer containing the deprotonated product. Cool the aqueous layer in an ice bath and neutralize it with a dilute aqueous acid solution (e.g., 1 M HCl) to precipitate the purified benzimidazole-2-thiol.
-
Isolation: Extract the precipitated product back into an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified product.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process and workflow for selecting a suitable purification method for benzimidazole-2-thiols.
Caption: Purification method selection workflow.
References
- 1. A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 1-Propyl-1H-benzimidazole-2-thiol: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the responsible handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 1-propyl-1H-benzimidazole-2-thiol, grounded in established safety procedures for hazardous chemical waste.
Immediate Safety and Hazard Information
Personal Protective Equipment (PPE) and Handling:
| Item | Specification | Rationale |
| Gloves | Chemical-impermeable gloves | To prevent skin contact. |
| Eye Protection | Tightly fitting safety goggles or a face shield | To protect against splashes and dust.[3] |
| Lab Coat | Fire/flame-resistant and impervious clothing | To protect skin and clothing from contamination.[3] |
| Ventilation | Work in a well-ventilated area, preferably a fume hood | To avoid inhalation of dusts or vapors.[4][5] |
This data is based on general safety protocols for similar chemical compounds.
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste pickup.
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: Assume this compound waste is hazardous and must be managed by a certified hazardous waste disposal service.[6]
-
Waste Segregation: Do not mix this waste with other waste streams to prevent potentially dangerous reactions.[3][7] Collect it in a dedicated, properly labeled, and sealable container.[3]
2. Waste Collection and Container Management:
-
Container Selection: Use a container that is compatible with the chemical. The original container is often a suitable choice.[8] The container must be in good condition, leak-proof, and have a secure cap.[8][9]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[3][9] Also, include the approximate concentration and the date the container was filled.[3][10]
-
Container Sealing: Keep the waste container tightly closed at all times, except when adding waste.[8][9][11]
3. Storage of Chemical Waste:
-
Designated Storage Area: Store the sealed waste container in a designated and properly identified satellite accumulation area (SAA).[9] This area should be away from general laboratory traffic.
-
Secondary Containment: It is best practice to use secondary containment for all liquid hazardous waste to prevent spills.[10]
-
Incompatible Materials: Ensure that the waste is stored separately from incompatible materials.[6][9]
4. Disposal of Empty Containers:
-
Decontamination: Empty containers that held this compound should be treated as hazardous waste unless properly decontaminated.[3]
-
Rinsing: For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[10] The rinsate from this process is also considered hazardous waste and must be collected in a designated hazardous waste container.[3]
-
Final Disposal: After triple-rinsing, the container can often be disposed of as non-hazardous waste. To prevent reuse, it is recommended to puncture the container.[3] Always adhere to your institution's specific guidelines on empty container disposal.
5. Arranging for Waste Pickup:
-
Contact Environmental Health and Safety (EHS): Contact your institution's EHS office or equivalent department to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Complete any required paperwork for the waste pickup, ensuring all information is accurate and complete.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 1-メチル-1H-ベンゾイミダゾール-2-チオール 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. chemicea.com [chemicea.com]
- 6. hsrm.umn.edu [hsrm.umn.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. ethz.ch [ethz.ch]
Essential Safety and Operational Guide for Handling 1-propyl-1H-benzimidazole-2-thiol
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1-propyl-1H-benzimidazole-2-thiol. Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent and correct use of personal protective equipment is the primary defense against potential exposure. The following table summarizes the mandatory PPE required when handling this compound, based on the safety data sheets of structurally similar compounds.
| Protection Area | Required Equipment | Standards & Specifications | Key Considerations |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields.[1][2] | Must conform to EN 166 (EU) or be NIOSH (US) approved.[1] | Essential to protect against dust particles and splashes. A face shield should be worn in addition to goggles when there is a risk of splashing.[3] |
| Skin Protection | Impervious gloves (e.g., nitrile, neoprene) and a fire/flame resistant, impervious lab coat or gown.[1][3][4] | Gloves must be inspected prior to use.[1] | Change gloves immediately if contaminated. Wash hands thoroughly after handling.[2] Double-gloving is recommended for extended contact.[3][5] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[2][4] | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] | A NIOSH-approved respirator is necessary if engineering controls are insufficient, if dust is generated, or during emergency situations.[1][3][4] |
| Footwear | Closed-toe shoes.[3] | Shoes must cover the entire foot.[5] | To protect the feet from spills.[3] |
Operational and Disposal Plans
Handling and Use:
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Prevent contact with skin, eyes, and clothing.[6][7] Do not breathe dust, fumes, or vapors.[2][6]
-
Ensure that an eyewash station and safety shower are readily accessible in the work area.[3]
-
Do not eat, drink, or smoke in the laboratory area.[2]
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[2][3]
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[2][4][6]
-
The storage area should be clearly labeled with the chemical name and hazard symbols.[3]
Disposal Plan:
All waste contaminated with this compound, including empty containers, used PPE, and contaminated labware, must be disposed of as hazardous chemical waste.[3]
-
Unused Compound: Dispose of as hazardous chemical waste in a clearly labeled, sealed container.[5] Follow all local, state, and federal regulations.
-
Contaminated Labware: Rinse with a suitable solvent in a fume hood. Collect the rinseate as hazardous waste. Dispose of the cleaned labware according to institutional guidelines.[5]
-
Contaminated PPE: Place in a designated, labeled, and sealed hazardous waste container.[3][5] Do not discard in regular trash.[5]
-
Spill Cleanup Materials: All materials used to clean a spill should be collected and disposed of as hazardous waste.[5]
Experimental Workflow
The following diagram outlines the standard workflow for safely handling this compound.
Caption: A simplified workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
